molecular formula C13H18N2O2 B153442 Tert-butyl 5-aminoisoindoline-2-carboxylate CAS No. 264916-06-5

Tert-butyl 5-aminoisoindoline-2-carboxylate

Numéro de catalogue: B153442
Numéro CAS: 264916-06-5
Poids moléculaire: 234.29 g/mol
Clé InChI: WJFWIRWHYIDBAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 5-aminoisoindoline-2-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFWIRWHYIDBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626668
Record name tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264916-06-5
Record name tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-amino-2,3-dihydro-1H-isoindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 264916-06-5

This technical guide provides a comprehensive overview of Tert-butyl 5-aminoisoindoline-2-carboxylate, a key building block in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its Boc-protected nitrogen allows for controlled reactions in multi-step syntheses, while the free amine group on the isoindoline core provides a reactive site for further functionalization.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
Appearance Yellow oil[2]
Purity ≥97%[2]
Storage 4°C, protect from light[2]
Solubility Soluble in organic solvents such as ethanol[2]
Boiling Point 376.3 °C at 760 mmHg (Predicted)
Density 1.177 g/cm³ (Predicted)
pKa 4.76 ± 0.20 (Predicted)[1]

Synthesis

A common and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate.

Experimental Protocol: Synthesis from Tert-butyl 5-nitroisoindoline-2-carboxylate

This protocol details the catalytic hydrogenation of the nitro-substituted precursor to yield the desired aminoisoindoline derivative.[2]

Materials:

  • Tert-butyl 5-nitroisoindoline-2-carboxylate

  • Anhydrous Ethanol

  • Palladium on carbon (10% Pd/C)

  • Magnetic stirrer

  • 100 mL single-necked round-bottom flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).

  • Stir the mixture to dissolve the starting material.

  • Carefully add the Palladium/carbon catalyst (160 mg) to the reaction mixture.

  • Carry out the hydrogenation reaction at room temperature for 15 hours under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas).

  • Upon completion of the reaction, remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the target product, this compound (585 mg, 99% yield), as a yellow oil.[2]

  • The product can often be used in subsequent steps without further purification. Mass spectrometry can be used to confirm the product ([M+H]⁺ = 235.3).

Synthesis_Workflow start Start reagents Tert-butyl 5-nitroisoindoline-2-carboxylate Anhydrous Ethanol 10% Pd/C start->reagents 1. Add reagents reaction Catalytic Hydrogenation (Room Temperature, 15h) reagents->reaction 2. Initiate reaction filtration Filtration to remove catalyst reaction->filtration 3. Reaction completion concentration Concentration under reduced pressure filtration->concentration 4. Purify product This compound (Yellow oil, 99% yield) concentration->product 5. Isolate product

Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly suitable for the development of inhibitors targeting epigenetic proteins, such as bromodomains.

Role as a Building Block in BET Bromodomain Inhibitors

The isoindoline core of this compound serves as a crucial pharmacophore for engaging with the acetyl-lysine binding pocket of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT).[3][4] Dysregulation of BET proteins is implicated in the transcriptional control of oncogenes like c-Myc, making them attractive targets for cancer therapy.

The amino group of this compound provides a convenient handle for introducing various side chains through reactions like amide bond formation or reductive amination. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

BET_Inhibition_Pathway bet_protein BET Protein (e.g., BRD4) acetylated_histone Acetylated Histone bet_protein->acetylated_histone Binds to transcription_machinery Transcription Machinery acetylated_histone->transcription_machinery Recruits oncogene Oncogene (e.g., c-Myc) transcription_machinery->oncogene Activates Transcription isoindoline_inhibitor Isoindoline-based BET Inhibitor isoindoline_inhibitor->bet_protein Inhibits Binding

Mechanism of action for isoindoline-based BET inhibitors.

Analytical Data

While specific, publicly available spectra for this compound are limited, data for structurally similar tert-butyl carbamate compounds can provide valuable reference points for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the isoindoline ring (two singlets or a complex multiplet between 4.0 and 5.0 ppm), and the aromatic protons (multiplets in the aromatic region, typically 6.5-7.5 ppm). The protons of the amino group will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The methylene carbons of the isoindoline ring are expected between 45 and 55 ppm. The aromatic carbons will resonate in the 110-150 ppm range, and the carbonyl carbon of the Boc group will be observed around 155 ppm.

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound can be performed using reversed-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid. Detection is commonly achieved using a UV detector at a wavelength where the aromatic ring absorbs, typically around 254 nm.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its utility in the synthesis of potent and selective BET bromodomain inhibitors highlights its importance in the development of novel anti-cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers engaged in drug discovery and development.

References

molecular structure of Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Tert-butyl 5-aminoisoindoline-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound (CAS: 264916-06-5), a key bifunctional building block in modern medicinal chemistry. It details the molecule's chemical and physical properties, provides a step-by-step synthesis protocol, and explores its significant application in the development of novel therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for a scientific audience.

Molecular Identity and Chemical Properties

This compound is a heterocyclic organic compound featuring a core isoindoline structure. The molecule is characterized by two key functional groups: a primary amine (-NH₂) at the 5-position of the isoindoline ring and a tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen. This bifunctional nature makes it a versatile intermediate in organic synthesis.

The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, such as amide bond formation, alkylation, and arylation. The Boc group provides protection for the secondary amine within the isoindoline ring, ensuring regioselectivity in reactions and can be readily removed under acidic conditions.

Table 1: Chemical Identifiers and Properties

Identifier Value Reference
CAS Number 264916-06-5 [1][][3][4][5][6]
Molecular Formula C₁₃H₁₈N₂O₂ [][3][4]
Molecular Weight 234.29 g/mol [][3]
IUPAC Name tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate []
SMILES CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N []
InChI InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8,14H2,1-3H3 [][4]

| InChIKey | WJFWIRWHYIDBAQ-UHFFFAOYSA-N |[] |

Physicochemical and Computational Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been compiled from various chemical suppliers and databases.

Table 2: Physicochemical and Computational Properties

Property Value Reference
Boiling Point 376.304°C at 760 mmHg []
Density 1.177 g/cm³ []
pKa (Predicted) 4.76 ± 0.20 [4]
LogP (Predicted) 2.5195 [3]
Topological Polar Surface Area (TPSA) 55.56 Ų [3]
Purity ≥95% - ≥97% [][3]

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere |[3][5][7] |

Synthesis and Experimental Protocols

The most commonly cited synthesis for this compound involves the catalytic hydrogenation of its nitro-substituted precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate.[1]

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of a nitro group to a primary amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

Materials and Equipment:

  • Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol)

  • Anhydrous Ethanol (50 mL)

  • 10% Palladium on carbon (Pd/C) catalyst (160 mg)

  • 100 mL single-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Büchner funnel or celite pad)

  • Rotary evaporator

Procedure:

  • To a 100 mL single-necked round-bottom flask, add Tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).[1]

  • Stir the mixture with a magnetic stirrer until the starting material is dissolved.

  • Carefully add the palladium/carbon catalyst (160 mg) to the reaction mixture.[1]

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).

  • Allow the reaction to stir at room temperature for 15 hours.[1]

  • Upon completion, the catalyst is removed by filtration through a pad of celite, washing with ethanol.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator.[1]

Results:

  • Product: this compound

  • Yield: 585 mg (99%)[1]

  • Appearance: Yellow oil[1]

  • Note: The product is often used in subsequent steps without further purification.[1] One source reports a mass spectrometry result of [M+H]⁺ 179, which is inconsistent with the expected molecular weight of 234.29; this is likely a typo in the source document or represents a known fragment.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_input Inputs cluster_process Process start_mat Starting Material: tert-butyl 5-nitroisoindoline-2-carboxylate conditions Reaction Conditions: Room Temperature 15 hours H₂ Atmosphere start_mat->conditions reagents Reagents: Anhydrous Ethanol 10% Pd/C reagents->conditions workup Workup Steps: 1. Filtration (remove catalyst) 2. Concentration (reduced pressure) conditions->workup product Final Product: tert-butyl 5-aminoisoindoline-2-carboxylate (Yellow Oil, 99% Yield) workup->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

The unique structure of this compound makes it a valuable building block in drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). A related compound, Tert-butyl 5-bromoisoindoline-2-carboxylate, is explicitly identified as a PROTAC linker, highlighting the utility of the isoindoline scaffold in this technology.[8]

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. They consist of three main components: a "warhead" that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two.

The amino group on this compound provides a convenient attachment point for building out the linker or connecting to an E3 ligase ligand, while the isoindoline core can serve as a rigid and structurally important part of the linker itself.

Visualization of the Role in PROTAC Technology

This diagram illustrates the logical relationship between a target protein, an E3 ligase, and a PROTAC molecule, indicating where a building block like this compound would be utilized.

G cluster_protac PROTAC Molecule tp Target Protein (Undesired) warhead Warhead Ligand tp->warhead Binds e3 E3 Ubiquitin Ligase e3_ligand E3 Ligase Ligand e3->e3_ligand Binds building_block tert-butyl 5-aminoisoindoline-2-carboxylate linker Linker building_block->linker Key Component For Linker Synthesis warhead->linker linker->e3_ligand

Caption: Logical diagram of PROTAC function and the role of the title compound.

References

Tert-butyl 5-aminoisoindoline-2-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Tert-butyl 5-aminoisoindoline-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of this compound, focusing on its chemical properties, synthesis, and its significant role as a structural component in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a synthetic organic compound featuring a core isoindoline scaffold. The isoindoline structure is a recurring motif in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This prevalence underscores the utility of isoindoline derivatives as versatile building blocks in medicinal chemistry. While this compound does not possess a direct mechanism of action in a biological pathway, its importance lies in its function as a key intermediate for the synthesis of more complex molecules, notably in the burgeoning field of targeted protein degradation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its application in synthetic chemistry, providing insights into its solubility, reactivity, and stability.

PropertyValueReference
CAS Number 264916-06-5[3][4]
Molecular Formula C₁₃H₁₈N₂O₂[3][4]
Molecular Weight 234.29 g/mol [3][4]
Synonyms tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate, 5-Amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester[3][5]
Topological Polar Surface Area (TPSA) 55.56 Ų[3]
logP 2.5195[3]
Hydrogen Bond Acceptors 3[3][4]
Hydrogen Bond Donors 1[3]
Storage Conditions 4°C, protect from light[3]

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate. A general experimental protocol is detailed below.

Reaction: Reduction of Tert-butyl 5-nitroisoindoline-2-carboxylate

Materials:

  • Tert-butyl 5-nitroisoindoline-2-carboxylate (1 equivalent)

  • Anhydrous Ethanol

  • Palladium on carbon (Pd/C) catalyst

  • Magnetic stirrer

  • 100 mL single-necked round-bottom flask

Procedure:

  • To a 100 mL single-necked round-bottom flask containing a magnetic stirrer, add Tert-butyl 5-nitroisoindoline-2-carboxylate (e.g., 650 mg, 2.5 mmol) and anhydrous ethanol (e.g., 50 mL).[6]

  • To this solution, carefully add the Palladium on carbon (Pd/C) catalyst (e.g., 160 mg).[6]

  • The hydrogenation reaction is carried out at room temperature for approximately 15 hours.[6]

  • Upon completion of the reaction, the catalyst is removed by filtration.[6]

  • The filtrate is then concentrated under reduced pressure to yield the final product, this compound, as a yellow oil.[6]

Yield: Approximately 99%.[6] The product can often be used in subsequent steps without further purification.[6]

Synthesis Workflow Diagram

Synthesis_Workflow reactant Tert-butyl 5-nitroisoindoline-2-carboxylate reaction_step Hydrogenation reactant->reaction_step reagents Pd/C, Anhydrous Ethanol reagents->reaction_step conditions Room Temperature, 15 hours conditions->reaction_step workup Filtration and Concentration reaction_step->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Role in PROTAC Development

A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[7][8] They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7][9]

The isoindoline scaffold, present in this compound, is a key structural element in certain classes of E3 ligase ligands, particularly those that bind to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[10] The amino group on the isoindoline ring provides a convenient attachment point for the linker, which is then connected to the target protein ligand.

General Mechanism of Action for PROTACs

The mechanism by which PROTACs induce protein degradation is a catalytic cycle that involves several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex.[9][11]

  • Ubiquitination: The close proximity of the POI and the E3 ligase, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of the POI.[7]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.[7][8]

  • PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating a new cycle of degradation.[7][11]

PROTAC Mechanism of Action Diagram

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex binds POI Target Protein (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ternary_Complex->PROTAC releases Ubiquitination Ubiquitin Transfer Ternary_Complex->Ubiquitination catalyzes Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades into

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable chemical intermediate with significant applications in drug discovery and development. While it does not exhibit a direct biological mechanism of action, its utility as a scaffold for the synthesis of complex molecules, particularly in the context of PROTACs, is well-established. The information provided in this technical guide offers a foundational understanding for researchers and scientists working in the field of medicinal chemistry and targeted protein degradation.

References

The Ascendant Trajectory of 5-Aminoisoindoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoindoline scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the development of blockbuster drugs and a plethora of investigational agents. This technical guide provides an in-depth review of the synthesis, pharmacological activities, and mechanisms of action of 5-aminoisoindoline derivatives, with a focus on providing actionable data and protocols for researchers in the field.

Synthetic Strategies: Accessing the 5-Aminoisoindoline Core

The synthesis of 5-aminoisoindoline derivatives is a critical aspect of their development. The most prominent examples, lenalidomide and pomalidomide, are synthesized from 3-nitrophthalic anhydride. The general synthetic approach involves the condensation of a substituted phthalic anhydride with a glutamine derivative, followed by reduction of the nitro group to the key 5-amino functionality.

A general workflow for the synthesis and initial biological evaluation of 5-aminoisoindoline derivatives is depicted below.

G cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation start Starting Materials (e.g., 3-Nitrophthalic Anhydride) condensation Condensation (e.g., with Glutamine derivative) start->condensation reduction Nitro Group Reduction (e.g., Pd/C, H2) condensation->reduction purification1 Purification (e.g., Crystallization, Chromatography) reduction->purification1 characterization Structural Characterization (NMR, MS, etc.) purification1->characterization in_vitro_assays In Vitro Assays (e.g., Cell Proliferation, Cytokine Production) characterization->in_vitro_assays target_engagement Target Engagement Assays (e.g., Cereblon Binding) in_vitro_assays->target_engagement in_vivo_models In Vivo Models (e.g., Xenograft Models) target_engagement->in_vivo_models adme_tox ADME/Tox Profiling in_vivo_models->adme_tox

Caption: General workflow for the synthesis and biological evaluation of 5-aminoisoindoline derivatives.

Key Experimental Protocols

Synthesis of Pomalidomide (A Representative 5-Aminoisoindoline Derivative)

This protocol is a representative example for the synthesis of a 5-aminoisoindoline-1,3-dione.

Step 1: Condensation of 3-Nitrophthalic Anhydride with α-L-Glutamine

  • To a solution of 3-nitrophthalic anhydride in a suitable solvent such as dimethylformamide (DMF), add α-L-glutamine.

  • The reaction mixture is heated, typically at elevated temperatures, to facilitate the condensation and subsequent racemization at the chiral center of glutamine.

  • The product, 3-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione, is then isolated upon cooling and purification, often by recrystallization.

Step 2: Reduction of the Nitro Group

  • The nitro-containing intermediate is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is then subjected to catalytic hydrogenation with hydrogen gas.

  • Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield pomalidomide.

Note: Detailed experimental conditions, including reaction times, temperatures, and purification methods, can be found in various patents and publications.[1]

Pharmacological Activities and Quantitative Data

5-Aminoisoindoline derivatives exhibit a wide range of pharmacological activities, with the most notable being their immunomodulatory and anti-cancer effects. The following tables summarize key quantitative data for prominent derivatives.

Table 1: Anti-proliferative Activity of 5-Aminoisoindoline Derivatives in Multiple Myeloma (MM) Cell Lines

CompoundCell LineIC50 (nM)Reference
LenalidomideMM.1S81[2]
PomalidomideMM.1SNot specified[2]
Thioether-containing Lenalidomide Analog (3ak)MM.1S79[2]

Table 2: Immunomodulatory Activity of 5-Aminoisoindoline Derivatives

CompoundAssayEffectPotencyReference
LenalidomideT-cell proliferationStimulation100-1000x more potent than thalidomide[3]
PomalidomideTNF-α production (LPS-stimulated hPBMC)InhibitionPotent[4][5]
4-Methyl Analog of PomalidomideTNF-α production (LPS-stimulated hPBMC)InhibitionPotent[4][5]
4-Chloro Analog of PomalidomideTNF-α production (LPS-stimulated hPBMC)InhibitionPotent[4][5]
LenalidomideIL-2 production (human T-cell co-stimulation)StimulationPotent[4]
PomalidomideIL-2 production (human T-cell co-stimulation)StimulationPotent[4][5]

Table 3: Activity of Isoindoline Derivatives as Cyclooxygenase (COX) Inhibitors

CompoundCOX-1 IC50 (mM)COX-2 IC50 (mM)Reference
Compound 1Not specified19[6]
Compound 4Not specified0.331[6]
Compound 7Not specified0.185[6]

Mechanism of Action: The Cereblon Connection

The primary mechanism of action for the immunomodulatory and anti-cancer effects of lenalidomide and pomalidomide involves their binding to the E3 ubiquitin ligase protein, Cereblon (CRBN). This binding event alters the substrate specificity of the CRBN-containing E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event in the anti-myeloma activity of these drugs.[2][3]

The signaling pathway is illustrated in the diagram below.

G cluster_pathway Cereblon-Mediated Protein Degradation drug 5-Aminoisoindoline Derivative (e.g., Lenalidomide, Pomalidomide) crbn Cereblon (CRBN) drug->crbn Binds to e3_ligase E3 Ubiquitin Ligase Complex (DDB1-CUL4A-Rbx1) crbn->e3_ligase Part of neo_substrate Neo-substrate (e.g., IKZF1, IKZF3) e3_ligase->neo_substrate Recruits proteasome Proteasome neo_substrate->proteasome Targeted to ubiquitin Ubiquitin ubiquitin->neo_substrate Ubiquitination degradation Degradation proteasome->degradation Leads to downstream_effects Downstream Effects (e.g., Anti-myeloma activity, Immunomodulation) degradation->downstream_effects Results in

Caption: Mechanism of action of immunomodulatory 5-aminoisoindoline derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 5-aminoisoindoline derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • The 5-amino group: This is a critical functionality for the immunomodulatory and anti-myeloma activities of lenalidomide and pomalidomide. Modifications to this group can significantly impact potency.[5]

  • The glutarimide ring: The stereochemistry and integrity of the glutarimide ring are important for binding to Cereblon.

  • Substituents on the phthalimide ring: The addition of substituents to the phthalimide ring can modulate the activity and pharmacokinetic properties of the compounds. For instance, the introduction of a fluorine atom in thioether-containing lenalidomide analogs improved their metabolic stability.[2]

  • Isosteric replacements: Replacing the amino group with other isosteres, such as methyl or chloro groups, has been shown to yield compounds with potent immunomodulatory and anti-proliferative activities.[4][5]

Conclusion

5-Aminoisoindoline derivatives represent a rich and versatile chemical scaffold for the development of novel therapeutics. Their success in treating multiple myeloma has spurred significant research into their broader potential in oncology, inflammation, and beyond. This technical guide provides a foundational overview of their synthesis, pharmacology, and mechanism of action, offering valuable insights and data to guide future drug discovery efforts in this exciting area. The detailed protocols and structured data presented herein are intended to empower researchers to explore the full therapeutic potential of this remarkable class of compounds.

References

In-depth Technical Guide: Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a key bifunctional building block in modern medicinal chemistry and materials science. Its structure incorporates a protected isoindoline core, offering a rigid scaffold, and a reactive primary amine, which serves as a versatile handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during various reaction conditions and allows for facile deprotection under acidic conditions, making it an ideal intermediate in multi-step synthetic routes. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on detailed experimental protocols.

Chemical Identity and Synonyms

The compound is most commonly known as this compound. However, several synonyms are frequently used in literature and commercial listings. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

Identifier Type Value
IUPAC Name tert-butyl 5-amino-1,3-dihydroisoindole-2-carboxylate
CAS Number 264916-06-5
Common Synonyms tert-Butyl 5-amino-1,3-dihydro-2H-isoindole-2-carboxylate
5-amino-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester
5-amino-2-(tert-butoxycarbonyl)isoindoline
N-Boc-5-aminoisoindoline

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are essential for planning reactions, purification, and formulation.

Property Value
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Appearance Typically a yellow oil or solid
Solubility Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere to prevent degradation.[1]
Topological Polar Surface Area (TPSA) 55.6 Ų
logP (calculated) 2.5195

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, tert-butyl 5-nitroisoindoline-2-carboxylate. This method is efficient and generally high-yielding.

Reaction Scheme:

G cluster_0 Synthesis of this compound start Tert-butyl 5-nitroisoindoline-2-carboxylate product This compound start->product Reduction reagents H₂, Pd/C Ethanol, Room Temp, 15h

Caption: General synthesis route for this compound.

Detailed Protocol: [2]

  • Reaction Setup: In a 100 mL single-necked round-bottom flask equipped with a magnetic stirrer, add tert-butyl 5-nitroisoindoline-2-carboxylate (650 mg, 2.5 mmol) and anhydrous ethanol (50 mL).

  • Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (160 mg).

  • Hydrogenation: The flask is then fitted with a hydrogen balloon, and the reaction mixture is stirred vigorously at room temperature for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the target product, this compound (585 mg, 99% yield), as a yellow oil.[2] The product is often of sufficient purity to be used in subsequent steps without further purification.[2]

Applications in Synthesis

The primary utility of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The amino group provides a nucleophilic site for a variety of coupling reactions.

Role as a Building Block in PROTACs

While direct examples using the 5-amino derivative are still emerging in readily available literature, the structurally related tert-butyl 5-bromoisoindoline-2-carboxylate is a known PROTAC (Proteolysis Targeting Chimera) linker.[1] This suggests that the 5-aminoisoindoline scaffold is of significant interest in the development of these novel therapeutic agents. It is plausible that the 5-amino derivative could be used to synthesize analogs or to attach to different parts of the PROTAC structure.

The logical workflow for utilizing this compound in a synthetic campaign is outlined below.

G A This compound B Coupling Reaction (e.g., Amide bond formation, Buchwald-Hartwig amination) A->B C Intermediate Product (Boc-protected) B->C D Boc Deprotection (e.g., TFA, HCl in Dioxane) C->D E Final Product (e.g., Bioactive Molecule, PROTAC component) D->E

Caption: Synthetic workflow utilizing this compound.

Note: At present, detailed, peer-reviewed experimental protocols for the use of this compound in specific, named bioactive compounds, or data on its involvement in signaling pathways, are not widely available in the public domain. Its primary role is as a versatile starting material, and the specific protocols would be dictated by the desired final molecule. Researchers are encouraged to adapt standard coupling and deprotection methodologies to their specific synthetic targets.

References

Commercial Suppliers and Technical Guide for Boc-5-Aminoisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Boc-5-aminoisoindoline, a key building block in contemporary drug discovery. The document details supplier information, quantitative data, and relevant experimental protocols. Furthermore, it visualizes the critical role of such building blocks in novel therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs).

Commercial Availability of Boc-5-Aminoisoindoline

Boc-5-aminoisoindoline, registered under CAS number 264916-06-5 with the chemical name tert-butyl 5-aminoisoindoline-2-carboxylate, is readily available from a variety of commercial chemical suppliers. This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the development of targeted therapies. The table below summarizes the offerings from several prominent suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)
Chiralen95%100mg, 250mg, 1g, 5g, 25g$17.00, $28.00, $84.00, $303.00, $1,511.00[1]
ChemScene≥97%Inquire for detailsInquire for details[2]
BOC Sciences95%Inquire for detailsInquire for details[]
BLD PharmInquire for detailsInquire for detailsInquire for details[4]
Weifang Yangxu Group Co., Ltd.99%Milligram to bulkInquire for details[5]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₂[2]
Molecular Weight 234.29 g/mol [2]
Appearance Inquire with supplier
Storage Conditions 2-8°C, inert atmosphere, protect from light[1][4]

Experimental Protocols

The following protocols provide methodologies for the synthesis of Boc-5-aminoisoindoline and its potential application in the synthesis of PROTACs, a rapidly advancing therapeutic modality.

Synthesis of this compound

A general and widely applicable method for the synthesis of Boc-5-aminoisoindoline involves the reduction of the corresponding nitro-substituted precursor.

Materials:

  • tert-butyl 5-nitroisoindoline-2-carboxylate

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Anhydrous ethanol

  • Hydrogen source (e.g., hydrogen gas balloon or H-Cube)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in anhydrous ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask and introduce a hydrogen atmosphere (e.g., by evacuating and backfilling with hydrogen gas).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

General Protocol for Boc Protection of Amines

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.

Materials:

  • Amine-containing substrate (e.g., 5-aminoisoindoline)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a reaction flask.

  • Add the base to the solution.

  • Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if required.

Application in PROTAC Synthesis: A General Workflow

Boc-5-aminoisoindoline is an ideal building block for the synthesis of PROTACs, where it can be incorporated as part of the linker connecting the target protein ligand and the E3 ligase ligand. The free amine group, after deprotection of the Boc group, can be readily functionalized.

Workflow Overview:

  • Ligand-Linker Conjugation: The free amino group of a deprotected 5-aminoisoindoline derivative can be coupled to a linker moiety bearing a carboxylic acid or other reactive group. Standard peptide coupling reagents like HATU or HBTU are often employed.

  • Second Ligand Attachment: The other end of the linker is then conjugated to the second ligand (either the target protein binder or the E3 ligase binder).

  • Final Deprotection: Any remaining protecting groups on the PROTAC molecule are removed to yield the final, active compound.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways directly modulated by Boc-5-aminoisoindoline itself are not the primary focus of its application, its utility as a component of PROTACs places it at the center of a powerful therapeutic mechanism: targeted protein degradation.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PolyUb_POI Polyubiquitinated Target Protein PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E3->PolyUb_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow from chemical synthesis to biological evaluation.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Start Start: Boc-5-aminoisoindoline & Ligands Synthesis Chemical Synthesis: - Ligand-Linker Coupling - Deprotection - Final Conjugation Start->Synthesis Purification Purification & Characterization: - HPLC - LC-MS, NMR Synthesis->Purification InVitro In Vitro Evaluation: - Binding Assays (SPR, ITC) - Cellular Degradation (Western Blot) - Cytotoxicity Assays Purification->InVitro InVivo In Vivo Studies: - Pharmacokinetics - Efficacy in Animal Models InVitro->InVivo Lead Lead Optimization InVivo->Lead Lead->Synthesis Iterative Improvement End Candidate Drug Lead->End

Caption: A typical workflow for the development of PROTACs.

References

Navigating the Safety Profile of Tert-butyl 5-aminoisoindoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for tert-butyl 5-aminoisoindoline-2-carboxylate, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical compound.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key characteristics of this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₂[1][2][][4]
Molecular Weight 234.29 g/mol [1][2][]
CAS Number 264916-06-5[1][2]
Appearance Yellow oil[5]
Purity ≥97%[2]
Boiling Point 376.304°C at 760 mmHg[]
Density 1.177 g/cm³[]
Topological Polar Surface Area (TPSA) 55.6 Ų[1]
pKa 4.76 ± 0.20 (Predicted)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementGHS Code
Acute Toxicity, Oral (Category 5)May be harmful if swallowedH303
Skin Irritation (Category 2)Causes skin irritationH315[6][7]
Eye Irritation (Category 2A)Causes serious eye irritationH319[6][7]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemMay cause respiratory irritationH335[6]

Signal Word: Warning[6][7]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Handling
  • Ventilation: Use only outdoors or in a well-ventilated area.[6] Engineering controls such as local exhaust ventilation should be employed to minimize exposure.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]

  • Hygiene: Wash skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.

  • Procedural Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Minimize dust generation and accumulation.

The following workflow outlines the standard procedure for handling this compound in a laboratory setting.

G A Preparation B Don Personal Protective Equipment (PPE) A->B Before Handling C Work in a well-ventilated area (e.g., fume hood) B->C D Weighing and Transfer C->D E Reaction Setup / Use D->E F Decontamination E->F Post-Experiment I Store in a tightly-closed container in a cool, dry place E->I If not all material is used G Waste Disposal F->G H Remove PPE and Wash Hands G->H H->I

Diagram 1. Standard Handling Workflow
Storage

  • Store in a tightly-closed container when not in use.[6]

  • Keep in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6]

  • Store locked up.[6]

  • For long-term storage, maintain in a cool, dry place.[6] Recommended storage temperature is 4°C, protected from light.[2]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[6]
Skin Contact Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6][7]
Eye Contact Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[6]

The logical flow for responding to an exposure incident is depicted below.

G Start Exposure Incident Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Move Move to Fresh Air Inhalation->Move Wash Wash with Soap and Water Skin->Wash Rinse Rinse Eyes with Water (15 min) Eye->Rinse RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth Assess Assess Breathing Move->Assess Irritation Check for Irritation Wash->Irritation Rinse->Irritation SeekMedical Seek Immediate Medical Attention RinseMouth->SeekMedical Assess->SeekMedical Breathing is difficult or has stopped Irritation->SeekMedical Irritation persists G Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate PPE Wear Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Spilled Material Contain->Collect Container Place in a Labeled, Sealed Container Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

References

Navigating the Solubility Landscape of Tert-butyl 5-aminoisoindoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide range of biologically active molecules. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a generalized workflow for assessing compound solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
CAS Number 264916-06-5[1][2][3][4][5]
Molecular Formula C₁₃H₁₈N₂O₂[1][3]
Molecular Weight 234.29 g/mol [1][3]
Topological Polar Surface Area (TPSA) 55.6 Ų[1]
logP 2.5195[3]
Hydrogen Bond Acceptor Count 3[1]
Hydrogen Bond Donor Count 1[3]
Rotatable Bond Count 2[1]

Predicted Solubility in Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThe polar nature of these solvents can effectively solvate the polar functional groups of the molecule. DMSO is a particularly strong organic solvent.[6]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the amino and carbamate groups. A synthesis procedure notes the use of anhydrous ethanol as a solvent for a reaction involving this compound.[2]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents are effective at dissolving a wide range of organic compounds and should be capable of solvating the molecule.
Nonpolar Aprotic Toluene, HexanesLow to ModerateThe nonpolar nature of these solvents will have less affinity for the polar functional groups of the molecule, likely resulting in lower solubility.
Ethers Diethyl ether, DioxaneLow to ModerateWhile ethers have some polarity, their ability to solvate the polar functional groups is less than that of more polar aprotic or protic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of drug development.[6][7][8] The following are standard experimental protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[7][9][10]

Objective: To determine the concentration of a compound in a saturated solution at equilibrium.[7]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Stoppered flasks or vials

  • Orbital shaker or other mechanical agitation device[11]

  • Temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer[7]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a stoppered flask. The presence of undissolved solid is necessary to ensure saturation.[9]

  • Equilibration: Place the flask in an orbital shaker within a temperature-controlled environment. Agitate the suspension for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and the solution.[9]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a chemically inert filter (e.g., PTFE).[8][9]

  • Quantification: Prepare a series of dilutions of the clear, saturated solution. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[6][7] A calibration curve prepared with known concentrations of the compound is used to determine the concentration of the saturated solution.[6]

  • Reporting: The thermodynamic solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Kinetic Solubility Determination: High-Throughput Methods

Kinetic solubility assays are often used in early drug discovery to quickly assess the solubility of a large number of compounds.[6] These methods measure the concentration of a compound at the point of precipitation from a solution, typically when an aqueous anti-solvent is added to a DMSO stock solution.[6]

Objective: To rapidly determine the concentration at which a compound precipitates from a solution under specific, non-equilibrium conditions.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer or solvent of interest

  • 96-well plates (UV-transparent if using a plate reader)

  • Automated liquid handling system

  • Plate reader with UV or nephelometric detection capabilities, or an HPLC-UV system[6][8]

  • 96-well filter plates[6]

Procedure (UV Absorption Method):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer or solvent of interest. This creates a concentration gradient across the plate. The addition of the aqueous anti-solvent will induce precipitation in wells where the concentration exceeds the kinetic solubility limit.[6]

  • Incubation and Precipitation: Allow the plate to incubate for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Phase Separation: Pass the solutions through a 96-well filter plate to separate the precipitated solid from the saturated solution.[6]

  • Quantification: Measure the UV absorbance of the filtrate in a UV-transparent 96-well plate using a plate reader. The concentration of the dissolved compound is determined by comparing the absorbance to a pre-established calibration curve.[6]

  • Reporting: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified assay conditions.

Visualizing the Workflow

General Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.

G A Compound Synthesis & Purification B Physicochemical Characterization A->B C Select Solubility Assay B->C D Thermodynamic (Shake-Flask) C->D Equilibrium Data Needed E Kinetic (High-Throughput) C->E Screening/Early Stage F Prepare Supersaturated Solution D->F G Prepare Stock in DMSO & Add Anti-Solvent E->G H Equilibrate (24-72h) F->H I Induce Precipitation G->I J Phase Separation (Centrifuge/Filter) H->J I->J K Analytical Quantification (HPLC, UV-Vis) J->K L Data Analysis & Reporting K->L G start Start prepare_sample Prepare Sample (Solid Compound) start->prepare_sample add_solvent Add Known Volume of Solvent prepare_sample->add_solvent agitate Agitate until Equilibrium add_solvent->agitate separate Separate Solid and Liquid Phases agitate->separate analyze Analyze Solute Concentration separate->analyze end End analyze->end

References

Methodological & Application

The Versatile Role of Tert-butyl 5-aminoisoindoline-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 5-aminoisoindoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry, prized for its versatile applications in the synthesis of a wide array of bioactive molecules. Its rigid isoindoline scaffold, coupled with a reactive primary amine and a protecting tert-butoxycarbonyl (Boc) group, makes it an ideal starting material for the construction of complex molecular architectures targeting various disease pathways. This document provides detailed application notes and protocols for the use of this compound in the development of therapeutic agents, with a focus on its role in the synthesis of potent enzyme inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells. The isoindolinone core is a prevalent feature in several potent PARP inhibitors. This compound serves as a crucial precursor for the elaboration of this core structure.

Experimental Protocol: Synthesis of a PARP Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a novel PARP inhibitor, starting from this compound.

Step 1: Acylation of this compound

  • Reaction: this compound is acylated with 2-fluorobenzoyl chloride to form the corresponding amide.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Tert-butyl 5-(2-fluorobenzamido)isoindoline-2-carboxylate.

Step 2: Boc Deprotection and Cyclization to form Isoindolinone Core

  • Reaction: The Boc protecting group is removed under acidic conditions, followed by an intramolecular cyclization to form the isoindolinone ring.

  • Procedure:

    • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

    • Stir the solution at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the cyclized isoindolinone product, a key intermediate for further elaboration into a PARP inhibitor.

Experimental Workflow for PARP Inhibitor Intermediate Synthesis

G start This compound step1 Acylation with 2-fluorobenzoyl chloride start->step1 intermediate1 Tert-butyl 5-(2-fluorobenzamido)isoindoline-2-carboxylate step1->intermediate1 step2 Boc Deprotection (TFA) & Intramolecular Cyclization intermediate1->step2 final_product Isoindolinone PARP Inhibitor Intermediate step2->final_product

Caption: Synthetic workflow for a PARP inhibitor intermediate.

Application in the Synthesis of Kinase Inhibitors

The isoindoline scaffold is also a valuable pharmacophore in the design of kinase inhibitors, which are crucial in oncology and immunology. The primary amine of this compound provides a convenient handle for introducing moieties that can interact with the kinase active site.

Quantitative Data: Inhibition of Tyrosine Kinases
Compound ClassTarget KinaseIC50 (nM)
Isoindolinone-basedFMS-like tyrosine kinase-3 (FLT3)Varies with substitution
Isoindolinone-basedSrc family kinasesVaries with substitution

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The isoindoline moiety can be incorporated as a linker or as part of the ligand for the protein of interest. The amino group of this compound is a suitable attachment point for the linker component of a PROTAC.

Conceptual Experimental Workflow for PROTAC Synthesis

G start This compound step1 Coupling with Linker-E3 Ligase Ligand start->step1 intermediate1 Boc-Protected Isoindoline-Linker-E3 Ligase Ligand Conjugate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Amino-Isoindoline-Linker-E3 Ligase Ligand Conjugate step2->intermediate2 step3 Coupling with Target Protein Ligand intermediate2->step3 final_product PROTAC Molecule step3->final_product

Caption: Conceptual workflow for the synthesis of a PROTAC.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The inhibition of PARP enzymes has profound effects on cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes. This mechanism is known as synthetic lethality.

PARP Inhibition Signaling Pathway

G ssb Single-Strand DNA Break (SSB) parp PARP Enzyme ssb->parp recruits replication DNA Replication ssb->replication stalls ber Base Excision Repair (BER) parp->ber activates parp_inhibitor PARP Inhibitor (Isoindolinone-based) parp_inhibitor->parp dsb Double-Strand DNA Break (DSB) replication->dsb leads to hr Homologous Recombination (HR) (BRCA1/2 Dependent) dsb->hr repaired by apoptosis Apoptosis dsb->apoptosis in absence of HR cell_survival Cell Survival hr->cell_survival brca_mut BRCA1/2 Mutation (Defective HR) brca_mut->hr impairs

Caption: PARP inhibition leading to synthetic lethality.

In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more toxic double-strand DNA breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The combination of PARP inhibition and a defective HR pathway leads to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death (apoptosis). This selective killing of cancer cells is the principle of synthetic lethality.

This compound is a valuable and versatile building block in medicinal chemistry. Its application spans the synthesis of various therapeutic agents, including highly targeted enzyme inhibitors like PARP and kinase inhibitors, as well as novel modalities such as PROTACs. The protocols and conceptual frameworks provided herein offer a guide for researchers in the design and execution of synthetic strategies aimed at discovering next-generation therapeutics.

References

Application Notes and Protocols for Tert-butyl 5-aminoisoindoline-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its structure, featuring a protected isoindoline scaffold and a reactive primary amine, makes it an ideal starting material for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. The Boc-protected nitrogen allows for controlled reactions, while the arylamine provides a key handle for derivatization, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes and experimental protocols for the use of this compound as a foundational element in the development of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 264916-06-5[1]
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.30 g/mol [1]
Appearance Yellow oil[2]
Purity ≥97%[3]
Topological Polar Surface Area 55.6 Ų[1]
Hydrogen Bond Acceptor Count 3[1]
Hydrogen Bond Donor Count 1[3]
Rotatable Bond Count 2[1]
Storage 4°C, protect from light[3]

Application: A Building Block for PROTAC Synthesis

This compound serves as a crucial component for synthesizing the E3 ligase-recruiting moiety of a PROTAC. The primary amine can be readily acylated to incorporate a linker, which is subsequently attached to a ligand for the protein of interest (POI). In this application note, we describe its use in the synthesis of a BRD4-targeting PROTAC, where it forms the core of a pomalidomide-based Cereblon (CRBN) E3 ligase ligand.[4]

The overall strategy involves a multi-step synthesis culminating in a heterobifunctional molecule capable of inducing the degradation of BRD4.[5]

PROTAC_Synthesis_Strategy cluster_0 E3 Ligase Ligand Synthesis cluster_1 POI Ligand Preparation cluster_2 Final PROTAC Assembly A This compound B Acylation with Linker A->B Amide Coupling C Pomalidomide-Linker Conjugate B->C Cyclization E Final PROTAC (BRD4 Degrader) C->E Amide Coupling D JQ1-acid D->E

Caption: Synthetic strategy for a BRD4-targeting PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Pomalidomide-based E3 Ligase Ligand with an Alkyl Linker

This protocol details the acylation of this compound with a linker containing a terminal carboxylic acid, followed by intramolecular cyclization to form the pomalidomide core.

Materials:

  • This compound

  • 6-Bromohexanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of 6-bromohexanoic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF, followed by DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the acylated intermediate.

  • Intramolecular Cyclization:

    • Dissolve the acylated intermediate (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

    • Heat the reaction mixture to 80°C and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude pomalidomide-linker conjugate.

    • Purify by silica gel column chromatography.

Protocol 2: Synthesis of the Final BRD4-Targeting PROTAC

This protocol describes the coupling of the pomalidomide-linker conjugate with a JQ1 derivative bearing a carboxylic acid.

Materials:

  • Pomalidomide-linker conjugate from Protocol 1

  • (+)-JQ1 carboxylic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Boc Deprotection:

    • Dissolve the pomalidomide-linker conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

  • Final Amide Coupling:

    • To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the deprotected pomalidomide-linker conjugate (1.1 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product.

Biological Evaluation of the BRD4-Targeting PROTAC

Protocol 3: Western Blot Analysis for BRD4 Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 protein in a relevant cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells).[6]

Materials:

  • MV-4-11 cells

  • Synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • RPMI-1640 medium supplemented with 10% FBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed MV-4-11 cells in 6-well plates and allow them to acclimate.

    • Treat the cells with increasing concentrations of the BRD4-targeting PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Antibody Incubation (Primary & Secondary) D->E F Detection & Imaging E->F G Data Analysis (Quantification of BRD4 levels) F->G

Caption: Workflow for Western Blot analysis.

Protocol 4: MTT Assay for Cell Viability

This assay determines the effect of BRD4 degradation on the viability and proliferation of cancer cells.

Materials:

  • MV-4-11 cells

  • Synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • RPMI-1640 medium supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed MV-4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with a serial dilution of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 2 hours with gentle shaking, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the cell viability against the PROTAC concentration to determine the IC₅₀ value.

Data Presentation

The quantitative data from the biological assays can be summarized in tables for clear comparison.

Table 2: BRD4 Protein Degradation in MV-4-11 Cells

PROTAC Concentration (nM)Relative BRD4 Protein Level (%)
0 (Vehicle)100
185
1050
10015
1000<5

Table 3: Cell Viability of MV-4-11 Cells after PROTAC Treatment

PROTAC Concentration (nM)Cell Viability (%)
0 (Vehicle)100
195
1070
10045
100020
IC₅₀ (nM) ~80

Signaling Pathway

The synthesized PROTAC induces the degradation of BRD4, which in turn downregulates the expression of oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[7]

BRD4_Degradation_Pathway cluster_0 PROTAC-mediated Degradation cluster_1 Downstream Effects PROTAC BRD4-PROTAC-CRBN Ternary Complex Ub Ubiquitination PROTAC->Ub Proteasome Proteasomal Degradation Ub->Proteasome BRD4_degraded Degraded BRD4 Proteasome->BRD4_degraded BRD4 BRD4 cMyc c-Myc Transcription Downregulation BRD4->cMyc regulates CellCycle Cell Cycle Arrest cMyc->CellCycle Apoptosis Apoptosis cMyc->Apoptosis

Caption: BRD4 degradation signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its application in the construction of PROTACs, as demonstrated in the detailed protocols for a BRD4 degrader, highlights its significance in modern drug discovery. The provided methodologies for synthesis and biological evaluation offer a comprehensive guide for researchers aiming to leverage this compound in their targeted protein degradation programs.

References

Application Notes and Protocols: Tert-butyl 5-aminoisoindoline-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a versatile bifunctional building block widely employed in organic synthesis, particularly in the construction of complex bioactive molecules. Its structure incorporates a protected isoindoline core, providing a rigid scaffold, and a reactive primary amine that serves as a key handle for synthetic modifications. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures stability during various reaction conditions and can be readily removed when required. This combination of features makes it an invaluable tool in medicinal chemistry and drug discovery, especially in the development of targeted therapeutics.

These application notes provide a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of drugs designed for targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number264916-06-5[1]
Molecular FormulaC₁₃H₁₈N₂O₂[1]
Molecular Weight234.30 g/mol [1]
AppearanceYellow oil[2]
Boiling Point376.3 °C at 760 mmHg[3]
Density1.177 g/cm³[3]
Storage4°C, protect from light[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, tert-butyl 5-nitroisoindoline-2-carboxylate.[2]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of tert-butyl 5-nitroisoindoline-2-carboxylate to this compound using palladium on carbon (Pd/C) as a catalyst.[2]

Materials:

  • Tert-butyl 5-nitroisoindoline-2-carboxylate

  • Anhydrous ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq) in anhydrous ethanol, add 10% Pd/C (typically 10-20% by weight of the starting material).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield this compound.

Quantitative Data:

Starting MaterialProductCatalystSolventReaction TimeYieldReference
Tert-butyl 5-nitroisoindoline-2-carboxylateThis compound10% Pd/CEthanol12-16 hours~99%[2]

Application in the Synthesis of PROTACs

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a modular process that involves the preparation of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker to connect them. This compound can be incorporated into the linker or modified to become part of the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Starting Materials Building_Block Tert-butyl 5-aminoisoindoline-2-carboxylate Start->Building_Block POI_Ligand Protein of Interest (POI) Ligand Synthesis Start->POI_Ligand E3_Ligase_Ligand E3 Ligase Ligand Synthesis Start->E3_Ligase_Ligand Linker_Synthesis Linker Synthesis/ Functionalization Building_Block->Linker_Synthesis Coupling1 Coupling Reaction 1 POI_Ligand->Coupling1 Coupling2 Coupling Reaction 2 E3_Ligase_Ligand->Coupling2 Linker_Synthesis->Coupling1 Intermediate Functionalized Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

General workflow for PROTAC synthesis.
Case Study: Synthesis of an IRAK4-Targeting PROTAC

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the inflammatory signaling pathway and a promising therapeutic target for autoimmune diseases and some cancers.[2][5] The following protocol describes the use of this compound in the synthesis of a potent IRAK4-degrading PROTAC.[2]

Experimental Protocol: Amide Coupling to form a PROTAC Intermediate

This protocol details the coupling of this compound with a carboxylic acid-functionalized linker, a key step in assembling the final PROTAC molecule.

Materials:

  • This compound

  • Carboxylic acid-functionalized linker (e.g., a PEG-based linker with a terminal carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired amide-coupled intermediate.

Quantitative Data for a Representative Amide Coupling Reaction:

AmineCarboxylic AcidCoupling ReagentBaseSolventYield
This compoundLinker-COOHHATUDIPEADMF70-90%

This intermediate can then be further elaborated, for instance, by deprotecting the Boc group and coupling with an E3 ligase ligand to form the final PROTAC.

Mechanism of Action of an IRAK4-Targeting PROTAC

The synthesized PROTAC functions by inducing the degradation of IRAK4 through the ubiquitin-proteasome system.

IRAK4_PROTAC_MOA cluster_pathway PROTAC-Mediated IRAK4 Degradation PROTAC IRAK4 PROTAC Ternary_Complex Ternary Complex (PROTAC-IRAK4-E3 Ligase) PROTAC->Ternary_Complex binds IRAK4 IRAK4 Protein IRAK4->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex recruited by PROTAC Ubiquitination Ubiquitination of IRAK4 Ternary_Complex->Ubiquitination facilitates Ub_IRAK4 Polyubiquitinated IRAK4 Ubiquitination->Ub_IRAK4 Proteasome 26S Proteasome Ub_IRAK4->Proteasome recognized by Degradation Degradation of IRAK4 Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

Mechanism of IRAK4 degradation by a PROTAC.

Signaling Pathway Inhibition

By degrading IRAK4, the PROTAC effectively shuts down the downstream signaling cascade that is aberrantly activated in certain diseases. IRAK4 is a key node in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4] This pathway ultimately leads to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines and cell survival genes.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates IKK_Complex IKK Complex TRAF6->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to PROTAC IRAK4 PROTAC (Degrades IRAK4) PROTAC->IRAK4 degradation Gene_Expression Gene Expression (Pro-inflammatory Cytokines, Cell Survival) NFkB_nuc->Gene_Expression promotes

Inhibition of the IRAK4 signaling pathway by a PROTAC.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the rapidly advancing field of targeted protein degradation. Its utility in the construction of PROTACs highlights its importance for academic and industrial researchers in drug discovery. The provided protocols and data serve as a practical guide for the synthesis and application of this key intermediate, facilitating the development of novel therapeutics.

References

Application Notes and Protocols for the Coupling Reactions of Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for various coupling reactions involving tert-butyl 5-aminoisoindoline-2-carboxylate. This versatile building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail common coupling reactions, including amide bond formation, Buchwald-Hartwig amination, and urea formation, providing specific experimental procedures and a summary of reaction conditions.

Introduction

This compound is a key synthetic intermediate possessing a primary aromatic amine that can readily participate in a variety of carbon-nitrogen bond-forming reactions. Its Boc-protected isoindoline core offers a rigid scaffold, making it an attractive component in the design of novel chemical entities. This document outlines reliable and reproducible protocols for its derivatization.

I. Amide Bond Formation

The formation of an amide bond is a fundamental transformation in organic synthesis. The primary amine of this compound can be readily coupled with carboxylic acids using standard peptide coupling reagents.

Summary of Amide Coupling Reaction Conditions
Coupling PartnerCoupling ReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
2-Fluoro-[1,1'-biphenyl]-4-carboxylic acidHATUDIPEADMFRoom Temp.16~95%
Experimental Protocol: Amide Coupling with 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid

This protocol is adapted from patent WO2011014515.

Materials:

  • This compound

  • 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (1.1 equivalents) in DMF, add HATU (1.1 equivalents) and DIPEA (2.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

  • Stir the resulting mixture at room temperature for 16 hours.

  • Pour the reaction mixture into ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl 5-((2-fluoro-[1,1'-biphenyl]-4-yl)carbamoyl)isoindoline-2-carboxylate, can be further purified by silica gel chromatography if necessary.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 2-Fluoro-[1,1'-biphenyl]-4-carboxylic acid in DMF Activation Activate Carboxylic Acid (15 min, RT) Carboxylic_Acid->Activation Coupling_Reagents HATU + DIPEA in DMF Coupling_Reagents->Activation Amine_Addition Add Tert-butyl 5-aminoisoindoline-2-carboxylate Activation->Amine_Addition Coupling Amide Bond Formation (16 h, RT) Amine_Addition->Coupling Quench Pour into EtOAc Coupling->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Optional) Concentrate->Purify

Caption: Experimental workflow for amide bond formation.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of this compound with aryl halides or triflates.

Summary of Buchwald-Hartwig Amination Conditions
Aryl Halide/TriflateCatalystLigandBaseSolventTemperature (°C)Time (h)
Aryl BromidePd(OAc)₂BINAPCs₂CO₃Toluene1108
Aryl ChloridePd₂(dba)₃XPhosNaOtBuDioxane10012

Note: These are general conditions and may require optimization for specific substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene) or aryl triflate

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide or triflate (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), the phosphine ligand (0.02-0.10 equivalents), and the base (1.5-2.0 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired N-aryl isoindoline derivative.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Aryl Halide/Triflate Amine Base Heating Heat (80-120 °C) Reagents->Heating Catalyst_System Pd Catalyst Ligand Catalyst_System->Heating Solvent Anhydrous Solvent Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: General workflow for Buchwald-Hartwig amination.

III. Urea Formation

The primary amine of this compound can react with isocyanates to form urea derivatives. This reaction is typically straightforward and proceeds under mild conditions.

Summary of Urea Formation Conditions
IsocyanateBaseSolventTemperature (°C)Time (h)
Phenyl isocyanateTriethylamine (optional)DichloromethaneRoom Temp.2
Alkyl isocyanateNoneAcetonitrileRoom Temp.4
Experimental Protocol: General Procedure for Urea Formation

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Optional: Base (e.g., triethylamine)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent in a round-bottom flask.

  • If a base is used, add it to the solution.

  • Slowly add the isocyanate (1.0-1.1 equivalents) to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield the desired urea derivative.

G cluster_start Starting Materials Amine Tert-butyl 5-aminoisoindoline-2-carboxylate in Solvent Reaction Reaction (Room Temperature) Amine->Reaction Isocyanate Isocyanate Isocyanate->Reaction Workup Work-up (Filtration or Concentration) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Urea Derivative Purification->Product

Caption: Logical flow for urea synthesis.

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Tert-butyl 5-aminoisoindoline-2-carboxylate, a key intermediate in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a two-step process: the nitration of Tert-butyl isoindoline-2-carboxylate followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide offers scalable protocols, safety considerations for large-scale reactions, and quantitative data to ensure reproducibility and efficiency. Additionally, the application of this compound as a linker in PROTACs is discussed, including a representative signaling pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The isoindoline scaffold provides a rigid and defined geometry to the linker, which is a critical parameter in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The tert-butyl carbamate (Boc) protecting group offers stability during synthesis and can be readily removed under acidic conditions for further functionalization.

The large-scale production of this intermediate is essential for advancing drug discovery programs that utilize this scaffold. This document outlines a robust and scalable synthetic route, addressing key challenges in process scale-up, such as reaction exotherms, catalyst handling, and product purification.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process, as illustrated below. The first step involves the regioselective nitration of the commercially available Tert-butyl isoindoline-2-carboxylate. The second step is the reduction of the nitro group to the corresponding amine via catalytic hydrogenation.

Synthesis_Pathway reactant Tert-butyl isoindoline-2-carboxylate intermediate Tert-butyl 5-nitroisoindoline-2-carboxylate reactant->intermediate Nitration (HNO3, H2SO4) product Tert-butyl 5-aminoisoindoline-2-carboxylate intermediate->product Reduction (H2, Pd/C)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of Tert-butyl 5-nitroisoindoline-2-carboxylate

This protocol describes the nitration of Tert-butyl isoindoline-2-carboxylate. Nitration reactions are highly exothermic and require strict temperature control and adherence to safety protocols, especially at a large scale.[4][5][6]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling system capable of maintaining -10°C to 0°C

  • Tert-butyl isoindoline-2-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat.[7]

  • Have an emergency spill kit and neutralizer (e.g., sodium bicarbonate) readily available.

  • The addition of the nitrating mixture should be performed slowly and carefully to control the reaction exotherm.

Protocol:

  • Charge the jacketed reactor with Tert-butyl isoindoline-2-carboxylate (1.0 eq) and dichloromethane (10 vol).

  • Cool the mixture to -5°C to 0°C with stirring.

  • In a separate vessel, slowly add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 vol) while maintaining the temperature below 10°C to prepare the nitrating mixture.

  • Slowly add the nitrating mixture to the reactor via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, slowly quench the reaction by adding it to a mixture of ice and water (20 vol).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 vol).

  • Combine the organic layers and wash sequentially with deionized water (10 vol), saturated sodium bicarbonate solution (10 vol), and brine (10 vol).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Tert-butyl 5-nitroisoindoline-2-carboxylate as a solid. The product can be further purified by recrystallization if necessary.

Step 2: Large-Scale Synthesis of this compound

This protocol details the reduction of the nitro intermediate to the desired amino product via catalytic hydrogenation. This method is highly efficient and atom-economical for large-scale production.

Materials and Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave) equipped with a gas inlet, pressure gauge, and temperature control

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Tert-butyl 5-nitroisoindoline-2-carboxylate

  • Ethanol or Methanol

  • Celite® or other filter aid

  • Nitrogen source for inerting

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a designated area.

  • Palladium on carbon is pyrophoric when dry. Handle the catalyst as a wet paste and avoid exposure to air.

  • Inert the reactor with nitrogen before introducing hydrogen and purge with nitrogen after the reaction is complete.

Protocol:

  • To the hydrogenation reactor, add Tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq) and ethanol (10-15 vol).

  • Carefully add 10% Palladium on carbon (1-5 mol% Pd loading, 50% wet) to the mixture under a nitrogen atmosphere.

  • Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 4-16 hours. Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots.

  • Upon completion, vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for use in subsequent steps without further purification.

Data Presentation

ParameterStep 1: NitrationStep 2: Reduction
Reactant Tert-butyl isoindoline-2-carboxylateTert-butyl 5-nitroisoindoline-2-carboxylate
Key Reagents Fuming HNO₃, H₂SO₄H₂, 10% Pd/C
Solvent DichloromethaneEthanol
Temperature -5 to 5 °CRoom Temperature
Pressure Atmospheric50-100 psi
Reaction Time 2-4 hours4-16 hours
Typical Yield 85-95%>95%
Purity (Typical) >98% (after recrystallization)>97% (crude)

Application in PROTAC Synthesis

This compound serves as a versatile linker precursor in the synthesis of PROTACs. The primary amine provides a convenient handle for conjugation to a warhead (ligand for the protein of interest) or an E3 ligase ligand, typically through amide bond formation. The isoindoline ring offers a degree of rigidity that can be advantageous for pre-organizing the PROTAC molecule for effective ternary complex formation.

A closely related analog, Tert-butyl 5-bromoisoindoline-2-carboxylate, has been utilized in the synthesis of a PROTAC targeting HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13).[8] This suggests that the 5-substituted isoindoline scaffold is a viable linker for developing degraders for various protein targets.

Representative PROTAC Synthesis Workflow

The general workflow for incorporating the 5-aminoisoindoline linker into a PROTAC is outlined below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Tert-butyl 5-aminoisoindoline-2-carboxylate step1 Couple with E3 Ligase Ligand (e.g., pomalidomide derivative) start->step1 intermediate Boc-protected Linker-E3 Ligand Conjugate step1->intermediate step2 Boc Deprotection (e.g., TFA) intermediate->step2 deprotected Free Amine Linker-E3 Ligand Conjugate step2->deprotected step3 Couple with Target Protein Ligand (Warhead) deprotected->step3 final_protac Final PROTAC Molecule step3->final_protac eval1 Ternary Complex Formation Assay final_protac->eval1 eval2 Target Protein Degradation Assay (e.g., Western Blot) final_protac->eval2 eval3 Cell Viability/ Functional Assays eval2->eval3

Caption: General workflow for PROTAC synthesis and evaluation.

Signaling Pathway: Hypothetical HSD17B13 Degradation

The following diagram illustrates the mechanism of action of a hypothetical PROTAC utilizing a 5-aminoisoindoline-based linker to degrade the target protein HSD17B13. The PROTAC recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target protein.

PROTAC_Signaling cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System PROTAC PROTAC (HSD17B13 Ligand - 5-Aminoisoindoline Linker - CRBN Ligand) HSD17B13 HSD17B13 (Target Protein) PROTAC->HSD17B13 Binds CRBN CRBN (E3 Ubiquitin Ligase) PROTAC->CRBN Binds Ternary_Complex Ternary Complex (HSD17B13-PROTAC-CRBN) HSD17B13->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Polyubiquitination of HSD17B13 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of HSD17B13 Proteasome->Degradation Peptides Small Peptides Degradation->Peptides

Caption: Mechanism of targeted protein degradation by a PROTAC.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the large-scale synthesis of this compound. The described synthetic route is efficient, scalable, and considers critical safety aspects for industrial application. The utility of this compound as a linker in the development of PROTACs highlights its importance in the field of targeted protein degradation. The provided workflow and signaling pathway illustration offer a conceptual framework for the application of this key intermediate in drug discovery and development.

References

Application Notes and Protocols for the Purification of Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-aminoisoindoline-2-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various therapeutic agents. The purity of this intermediate is crucial for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for three common purification techniques for this compound, ranging from a basic work-up to more advanced chromatographic and recrystallization methods. The choice of method will depend on the initial purity of the material and the requirements of the subsequent synthetic steps.

Chemical Properties

PropertyValue
CAS Number 264916-06-5
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Appearance Yellow oil or solid
pKa 4.76 ± 0.20 (Predicted)[1]

Purification Methodologies

Three primary methods for the purification of this compound are detailed below. A comparative summary of their effectiveness is provided in Table 1.

Basic Work-up After Synthesis

Application: This method is typically sufficient for crude material obtained from the catalytic hydrogenation of tert-butyl 5-nitroisoindoline-2-carboxylate, where the product is often of high purity and can be used directly in the next synthetic step.[2]

Protocol:

  • Catalyst Removal: Following the completion of the hydrogenation reaction, the reaction mixture is filtered through a pad of celite to remove the palladium on carbon (Pd/C) catalyst. The filter cake is washed with the reaction solvent (e.g., ethanol or ethyl acetate) to ensure complete recovery of the product.

  • Solvent Evaporation: The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue, typically a yellow oil, is the purified this compound.[2]

Workflow for Basic Work-up

cluster_0 Post-Hydrogenation Mixture cluster_1 Purification cluster_2 Isolated Components A Crude Reaction Mixture (Product, Solvent, Catalyst) B Filtration (Celite pad) A->B Transfer C Solvent Evaporation (Rotary Evaporator) B->C Filtrate D Solid Waste (Pd/C Catalyst, Celite) B->D Solid E Purified Product (Yellow Oil) C->E Residue

Caption: Workflow for the basic purification of this compound.

Flash Column Chromatography

Application: This method is employed when a higher degree of purity is required, such as for the removal of unreacted starting material, byproducts, or baseline impurities. It is effective for separating compounds with different polarities.

Protocol:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). Adsorb the sample onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with an appropriate solvent system. A gradient of ethyl acetate in hexane is typically effective. For Boc-protected aromatic amines, a gradient starting from 10-20% ethyl acetate in hexane is a good starting point.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Workflow for Flash Column Chromatography

cluster_0 Preparation cluster_1 Chromatography cluster_2 Isolation A Crude Product B Dissolve and Adsorb on Silica Gel A->B C Load onto Silica Column B->C D Elute with Solvent Gradient C->D E Collect Fractions (Monitor by TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H High-Purity Product G->H

Caption: Workflow for purification by flash column chromatography.

Recrystallization

Application: This technique is suitable for purifying solid crude products or for obtaining a crystalline form of the compound. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic amines, common recrystallization solvents include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane or dichloromethane/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to obtain the purified product.

Workflow for Recrystallization

cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation A Crude Solid Product B Dissolve in Minimum Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Crystalline Product G->H

Caption: Workflow for purification by recrystallization.

Data Presentation

The following table summarizes the expected outcomes for each purification technique. The data for Flash Column Chromatography and Recrystallization are representative of purifications for structurally similar Boc-protected aromatic amines due to the limited availability of specific data for the target compound.

Table 1: Comparison of Purification Techniques

ParameterBasic Work-upFlash Column ChromatographyRecrystallization
Initial Purity ~95%85-95%>90% (solid)
Final Purity >98%[2]>99%>99.5%
Typical Yield >99%[2]80-95%70-90%
Throughput HighMediumLow to Medium
Solvent Consumption LowHighMedium
Technical Skill LowMediumMedium to High
Primary Impurities Removed CatalystByproducts, starting materialSoluble impurities

Conclusion

The purification of this compound can be effectively achieved through various techniques. For routine synthetic applications where the crude product from hydrogenation is of high quality, a simple work-up involving catalyst filtration and solvent evaporation is often sufficient. For applications demanding higher purity, flash column chromatography offers excellent separation of various impurities, while recrystallization is ideal for obtaining a highly pure, crystalline solid. The choice of the optimal purification method should be based on a careful consideration of the initial purity of the material, the required final purity, and the scale of the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Tert-butyl 5-aminoisoindoline-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. When synthesizing from the reduction of Tert-butyl 5-nitroisoindoline-2-carboxylate, impurities may include:

  • Unreacted Starting Material: Residual Tert-butyl 5-nitroisoindoline-2-carboxylate.

  • Intermediates from Nitro Reduction: Partially reduced species such as the corresponding nitroso or hydroxylamine compounds.

  • Side-Products: Azo or azoxy dimers formed during the reduction.

  • Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) is used, trace metals may be present.

  • Di-Boc Protected Amine: Although less common for aromatic amines, over-protection can lead to the formation of a di-tert-butoxycarbonyl derivative.

Q2: My purified product is a yellow oil, but I was expecting a solid. Is this normal?

A2: Yes, it is not uncommon for this compound to be isolated as a yellow oil, as has been reported in some synthetic procedures.[1] The color can be attributed to minor impurities. If high purity is required, further purification by column chromatography or attempts at recrystallization or salt formation may be necessary.

Q3: I am observing significant tailing of my product spot on the TLC plate. What can I do to resolve this?

A3: Tailing on a silica gel TLC plate is common for amines due to their basic nature and strong interaction with the acidic silica. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (Et3N) or a few drops of ammonia solution to the eluent.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a viable method if the crude product is a solid or can be induced to solidify. Success will depend on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for Boc-protected amines include ethyl acetate/hexanes and ethanol/water.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Column Chromatography Inappropriate solvent system leading to poor separation of impurities.Optimize the eluent system using TLC. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A gradient elution may be necessary for complex mixtures.
Co-elution of impurities with similar polarity to the product.If impurities have different acidic or basic properties, an acid or base wash of the crude material before chromatography can be effective. For amine impurities, consider adding a small percentage of triethylamine to the eluent to improve separation.
Product Degradation on Silica Gel The compound may be sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine. Alternatively, use a different stationary phase like alumina (basic or neutral).
Difficulty Removing Palladium Catalyst Incomplete filtration of the Pd/C catalyst after hydrogenation.Filter the reaction mixture through a pad of Celite®. If trace palladium remains, it can sometimes be removed by dissolving the crude product in a suitable solvent and filtering through a syringe filter with a carbon cartridge.
Formation of an Inseparable Mixture Complex mixture of byproducts from the nitro reduction.Re-evaluate the reduction conditions. Using a milder reducing agent or optimizing the reaction temperature and time can minimize byproduct formation. Common reagents for nitro group reduction include catalytic hydrogenation (H2, Pd/C), or metals like iron (Fe) or tin(II) chloride (SnCl2) in acidic media.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification

Objective: To determine an appropriate solvent system for column chromatography and to monitor the purity of fractions.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile phase: A starting point is a mixture of hexanes and ethyl acetate.

  • UV lamp (254 nm) for visualization

  • Optional: Staining solution (e.g., potassium permanganate or ninhydrin for primary amines)

Methodology:

  • Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Develop the plate in a chamber containing the chosen mobile phase. A good starting ratio is 70:30 hexanes:ethyl acetate.

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.

  • If tailing is observed, add 0.5% triethylamine to the mobile phase.

  • Visualize the spots under a UV lamp. The aromatic rings should be UV active. Staining can be used for further confirmation.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound from synthetic impurities.

Materials:

  • Silica gel (for flash chromatography)

  • Glass column

  • Eluent (optimized from TLC, e.g., hexanes/ethyl acetate gradient)

  • Collection tubes

  • Rotary evaporator

Methodology:

  • Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.

  • Carefully load the dry sample onto the top of the packed column.

  • Begin elution with the starting solvent system (e.g., 90:10 hexanes:ethyl acetate).

  • Gradually increase the polarity of the eluent (gradient elution) to elute the product. For example, you can increase the ethyl acetate percentage in increments of 5-10%.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Recrystallization

Objective: To obtain a crystalline, high-purity solid of this compound.

Materials:

  • Crude product (solid or oil that can be solidified)

  • A "good" solvent in which the compound is soluble at high temperature (e.g., ethyl acetate, ethanol).

  • A "poor" solvent in which the compound is insoluble (e.g., hexanes, water).

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent and heat the mixture to dissolve the compound completely.

  • Slowly add the "poor" solvent dropwise until the solution becomes cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the flask to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (from synthesis) tlc TLC Analysis (Solvent Optimization) start->tlc Initial Assessment column Column Chromatography tlc->column Optimized Eluent purity_check Purity Check (TLC, NMR, LC-MS) column->purity_check recrystallization Recrystallization recrystallization->purity_check Crystalline Product purity_check->recrystallization Further Purification (if needed) end Pure Product purity_check->end Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue Identified is_tailing Tailing on TLC? start->is_tailing add_base Add Base (e.g., Et3N) to Mobile Phase is_tailing->add_base Yes low_purity Low Purity After Column? is_tailing->low_purity No add_base->low_purity optimize_gradient Optimize Solvent Gradient low_purity->optimize_gradient Yes product_degradation Product Degradation Suspected? low_purity->product_degradation No optimize_gradient->product_degradation use_alumina Consider Alumina or Deactivated Silica product_degradation->use_alumina Yes end Re-evaluate Synthesis product_degradation->end No

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: Stability of Tert-butyl 5-aminoisoindoline-2-carboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 5-aminoisoindoline-2-carboxylate under acidic conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

Q1: I am observing incomplete deprotection of this compound. What are the possible causes and solutions?

A1: Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes and Recommended Solutions

CauseRecommended Solutions
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA). A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM). Consider switching to a stronger acid system, such as 4M HCl in dioxane.[1]
Reaction Time and Temperature Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider a moderate increase in temperature, but be cautious of potential side reactions.
Steric Hindrance While the isoindoline structure is not exceptionally bulky, steric hindrance can sometimes play a role. Using a stronger acid or increasing the reaction temperature can help overcome this.
Substrate Solubility Ensure that the this compound is fully dissolved in the reaction solvent. Poor solubility can lead to a heterogeneous reaction mixture and incomplete deprotection. If solubility is an issue, consider alternative solvent systems.
Water Content The presence of water in the reaction mixture can hydrolyze the acid and reduce its effective concentration, slowing down the deprotection and potentially leading to ester hydrolysis if other sensitive groups are present.[1] Ensure the use of anhydrous solvents and reagents.

Troubleshooting Workflow

start Incomplete Deprotection check_acid Check Acid Strength & Concentration start->check_acid increase_acid Increase Acid Concentration or Use Stronger Acid check_acid->increase_acid Inadequate check_time_temp Review Reaction Time & Temperature check_acid->check_time_temp Adequate monitor Monitor by TLC/LC-MS increase_acid->monitor increase_time_temp Increase Reaction Time or Temperature check_time_temp->increase_time_temp Insufficient check_solubility Assess Substrate Solubility check_time_temp->check_solubility Sufficient increase_time_temp->monitor change_solvent Change Solvent System check_solubility->change_solvent Poor check_water Verify Anhydrous Conditions check_solubility->check_water Good change_solvent->monitor use_anhydrous Use Anhydrous Solvents/Reagents check_water->use_anhydrous Suspect Moisture check_water->monitor Anhydrous use_anhydrous->monitor complete Deprotection Complete monitor->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Q2: I am observing the formation of an unexpected byproduct with a higher molecular weight. What could it be and how can I prevent it?

A2: The formation of a higher molecular weight byproduct is often due to a side reaction involving the tert-butyl cation that is generated during the deprotection process.

Side Reaction: Tert-butylation

The acidic cleavage of the Boc group generates a stable tert-butyl cation. This cation is an electrophile and can react with nucleophilic sites on your starting material or product. In the case of this compound, the aromatic ring and the free amino group are potential sites for tert-butylation.

Prevention Strategies:

  • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your compound of interest.

    ScavengerTypical ConcentrationNotes
    Triisopropylsilane (TIS) 2.5 - 5% (v/v)Effective at reducing the tert-butyl cation.
    Thioanisole 5% (v/v)Particularly useful for preventing S-alkylation if sulfur-containing residues are present.
    Anisole 5-10% (v/v)A common and effective scavenger for tert-butyl cations.

Mechanism of Boc Deprotection and Side Reaction

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Boc-Amine Boc-Amine Protonated_Boc-Amine Protonated_Boc-Amine Boc-Amine->Protonated_Boc-Amine H+ Carbamic_Acid Carbamic_Acid Protonated_Boc-Amine->Carbamic_Acid tBu_cation tert-butyl cation Protonated_Boc-Amine->tBu_cation Free_Amine Free_Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Aromatic_Ring Aromatic Ring/Amine Alkylated_Product t-Butylated Product Aromatic_Ring->Alkylated_Product tBu_cation_side tert-butyl cation tBu_cation_side->Alkylated_Product

Caption: Mechanism of Boc deprotection and tert-butylation side reaction.

Frequently Asked Questions (FAQs)

Q3: What are the standard acidic conditions for the deprotection of this compound?

A3: While optimal conditions should be determined experimentally, common starting points for Boc deprotection include:

  • TFA/DCM: A solution of 20-50% trifluoroacetic acid in dichloromethane is widely used. The reaction is typically stirred at room temperature for 30 minutes to 2 hours.

  • HCl in Dioxane: A 4M solution of hydrogen chloride in dioxane is another common reagent. This is often considered a slightly milder alternative to TFA.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to visualize the disappearance of the starting material and the appearance of the product. The free amine product will have a different retention factor (Rf) compared to the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the mass of the product and allowing for the detection of any byproducts.

Q5: Are there any milder alternatives to TFA or HCl for Boc deprotection if my compound has other acid-sensitive functional groups?

A5: Yes, if your molecule contains other acid-labile groups, you may consider milder deprotection methods. Some alternatives include:

  • Aqueous Phosphoric Acid: This can be an effective and more environmentally friendly option.

  • Lewis Acids: Zinc bromide in dichloromethane can selectively cleave N-Boc groups.

  • Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can lead to deprotection, although this may require higher temperatures.[2]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA/DCM

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).

Protocol 2: Assessing the Stability of this compound under Acidic Conditions

  • Prepare stock solutions of this compound and the acidic reagent (e.g., TFA in DCM) of known concentrations.

  • Initiate the reaction by mixing the solutions at a controlled temperature.

  • At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a solution that neutralizes the acid (e.g., a solution containing a base like triethylamine).

  • Analyze the quenched samples by a quantitative method such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and any degradation products over time.

  • Plot the concentration of the starting material versus time to determine the rate of degradation.

Quantitative Data

The following table provides representative data on the stability of a generic Boc-protected aromatic amine under various acidic conditions. This data is for illustrative purposes and the actual stability of this compound may vary.

Acidic ConditionTemperature (°C)Half-life (t½) (minutes)% Remaining after 1 hour
20% TFA in DCM25~ 30< 10%
50% TFA in DCM25< 10< 1%
4M HCl in Dioxane25~ 45~ 20%
10% TFA in DCM25> 120> 75%

Disclaimer: The information provided in this technical support center is for research and development use only. The experimental conditions and results may vary depending on the specific laboratory setup and reagents used. It is recommended to perform small-scale optimization experiments before proceeding to a larger scale.

References

preventing byproduct formation in Boc-5-aminoisoindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Boc-5-aminoisoindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of Boc-5-aminoisoindoline?

The most prevalent byproduct is the di-Boc protected 5-aminoisoindoline, where both the primary aromatic amine and the secondary aliphatic amine of the isoindoline ring are protected by a Boc group. Other potential but less common byproducts can include the formation of isocyanates or urea derivatives, particularly if the reaction is performed at elevated temperatures or with certain bases.[1][2]

Q2: Why is the formation of di-Boc-5-aminoisoindoline a significant issue?

5-aminoisoindoline possesses two nucleophilic nitrogen atoms: a primary aromatic amine at the 5-position and a secondary amine within the isoindoline ring. Both are susceptible to reaction with di-tert-butyl dicarbonate (Boc₂O). The formation of the di-protected species consumes the starting material and the reagent, leading to a lower yield of the desired mono-protected product and complicating the purification process.

Q3: How can I selectively protect only the primary aromatic amine?

Achieving selective mono-protection of the primary aromatic amine is the primary challenge. The aromatic amine is less nucleophilic than the aliphatic secondary amine, making the latter more reactive towards Boc₂O under standard basic conditions. Therefore, strategies often focus on modulating the reactivity of the amine groups or controlling the stoichiometry of the reagents.

Q4: What is the role of a base in this reaction, and which one should I choose?

A base is often used to deprotonate the amine, increasing its nucleophilicity.[3] For the synthesis of Boc-5-aminoisoindoline, where selectivity is key, the choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is generally preferred over stronger, more nucleophilic bases like sodium hydroxide, which could promote side reactions. In some protocols, particularly those aiming for mono-protection, a base might be used in stoichiometric amounts or omitted altogether to control the reactivity.

Q5: Can I avoid the use of a solvent in this reaction?

Solvent-free conditions for Boc protection have been reported for various amines and can be an environmentally friendly approach.[4] However, for substrates like 5-aminoisoindoline, ensuring homogeneity is crucial for controlled reactivity. A suitable solvent that dissolves the starting material is generally recommended to prevent localized high concentrations of reagents, which can lead to over-reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc protection of 5-aminoisoindoline.

Problem 1: Low yield of the desired mono-Boc-5-aminoisoindoline and significant formation of di-Boc byproduct.
Potential Cause Suggested Solution
Incorrect Stoichiometry Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Use 1.0 to 1.1 equivalents of Boc₂O relative to 5-aminoisoindoline. An excess of the protecting group will favor the formation of the di-protected byproduct.
High Reactivity of the Secondary Amine The secondary amine of the isoindoline ring is more nucleophilic than the aromatic primary amine. To selectively protect the primary amine, consider forming the mono-hydrochloride salt of 5-aminoisoindoline before adding Boc₂O. The protonation will occur preferentially at the more basic secondary amine, deactivating it towards Boc protection.[5]
Inappropriate Reaction Conditions Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to better control the reaction rate and improve selectivity. High temperatures can lead to over-reaction.
Choice of Base If a base is used, opt for a non-nucleophilic, hindered base like DIPEA or TEA. Use it in a stoichiometric amount to neutralize the acid formed during the reaction without excessively increasing the nucleophilicity of the secondary amine.
Problem 2: Presence of unreacted 5-aminoisoindoline.
Potential Cause Suggested Solution
Insufficient Reagent Ensure that 1.0 to 1.1 equivalents of Boc₂O are used. If the starting material is not fully consumed, a small additional portion of Boc₂O can be added while monitoring the reaction by TLC or LC-MS.
Poor Solubility Ensure that the 5-aminoisoindoline is fully dissolved in the chosen solvent before adding the Boc₂O. Suitable solvents include tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
Deactivated Amine If using the mono-salt approach, ensure that the reaction is allowed to proceed for a sufficient amount of time, as the overall reactivity will be lower.
Problem 3: Formation of other unknown byproducts.
Potential Cause Suggested Solution
Reaction with Solvent Ensure that the solvent is dry and of high purity. Protic solvents like methanol can sometimes participate in side reactions.
Decomposition of Reagents Use fresh di-tert-butyl dicarbonate. Over time, it can slowly decompose.
Elevated Temperature High temperatures can promote the formation of isocyanate or urea byproducts.[1][2] Maintain a controlled, lower reaction temperature.

Data Presentation

The following table summarizes the expected outcomes of different strategies aimed at preventing di-Boc byproduct formation, based on literature for the selective mono-protection of diamines.

Strategy Equivalents of Boc₂O Expected Yield of Mono-Boc Product Expected Yield of Di-Boc Byproduct Reference
Standard Conditions (e.g., with TEA)1.1ModerateSignificantGeneral Knowledge
Stoichiometric Control1.0GoodLow[6]
Mono-hydrochloride Salt Formation1.1HighVery Low[5]
Catalyst- and Solvent-Free1.0Good to HighLow[4][7]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection via Stoichiometric Control
  • Dissolve 5-aminoisoindoline (1.0 eq) in dry THF (10 mL per mmol of amine) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF (2 mL per mmol) dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the mono-Boc product from any unreacted starting material and di-Boc byproduct.

Protocol 2: Selective Mono-Boc Protection via Mono-hydrochloride Salt Formation
  • Dissolve 5-aminoisoindoline (1.0 eq) in anhydrous methanol (15 mL per mmol of amine) at 0 °C.

  • Slowly add a solution of chlorotrimethylsilane (1.0 eq) in anhydrous methanol (1 mL per mmol) dropwise. This will generate HCl in situ to form the mono-hydrochloride salt.[5]

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol (2 mL per mmol) dropwise.

  • Add triethylamine (1.1 eq) dropwise to neutralize the HCl.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Byproduct_Formation_Pathway A 5-Aminoisoindoline Mono_Boc Boc-5-Aminoisoindoline (Desired Product) A->Mono_Boc + 1 eq Boc₂O Di_Boc Di-Boc-5-Aminoisoindoline (Byproduct) A->Di_Boc + >2 eq Boc₂O Boc2O Boc₂O Mono_Boc->Di_Boc + excess Boc₂O

Caption: Reaction pathway for the formation of mono- and di-Boc-5-aminoisoindoline.

Troubleshooting_Workflow Start Low Yield of Mono-Boc Product Check_Stoichiometry Check Stoichiometry of Boc₂O Start->Check_Stoichiometry Excess_Boc Reduce Boc₂O to 1.0-1.1 eq Check_Stoichiometry->Excess_Boc Yes (Excess) Check_Reactivity High Di-Boc Formation? Check_Stoichiometry->Check_Reactivity No (Correct) Excess_Boc->Check_Reactivity Use_Mono_Salt Employ Mono-hydrochloride Salt Strategy Check_Reactivity->Use_Mono_Salt Yes Check_Conditions Check Reaction Temperature and Base Check_Reactivity->Check_Conditions No Success Improved Yield of Mono-Boc Product Use_Mono_Salt->Success Optimize_Conditions Lower Temperature (0 °C) Use Hindered Base (DIPEA) Check_Conditions->Optimize_Conditions Suboptimal Check_Conditions->Success Optimal Optimize_Conditions->Success

Caption: Troubleshooting workflow for optimizing the synthesis of Boc-5-aminoisoindoline.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of Tert-butyl 5-aminoisoindoline-2-carboxylate, a crucial building block in pharmaceutical synthesis. The following sections detail experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Elemental Analysis, enabling researchers to effectively assess the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of this compound, separating the main compound from potential impurities. A typical reverse-phase HPLC method is the most common approach.

Comparative Data for HPLC Purity Analysis
ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Analysis
Purity (%) >98%>99.5%
Retention Time (min) ~ 4.5~ 8.2
Resolution (USP) > 2.0> 3.5
Limit of Detection (LOD) < 0.05%< 0.01%
Limit of Quantitation (LOQ) < 0.15%< 0.03%
Experimental Protocol: High-Resolution RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve 1 mg/mL of sample in initial mobile phase inject Inject 10 µL onto C18 column prep->inject separate Gradient Elution (Water/ACN with TFA) inject->separate detect UV Detection at 210 nm separate->detect analyze Determine Purity and Retention Time detect->analyze

HPLC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H and ¹³C NMR Spectral Data
Assignment ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Boc (C(CH₃)₃) ~ 1.49 (s, 9H)~ 80.5, ~ 28.4
-CH₂- (Isoindoline) ~ 4.6 (s, 4H)~ 52.0
-NH₂ ~ 3.7 (br s, 2H)-
Aromatic CH ~ 6.6-7.1 (m, 3H)~ 115-145

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Integration of the proton signals can provide information on the relative number of protons, while chemical shifts and coupling patterns help in assigning the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis prep Dissolve 5-10 mg of sample in deuterated solvent acquire Acquire 1H and 13C spectra prep->acquire process Process and analyze data acquire->process elucidate Structural Elucidation process->elucidate

NMR Spectroscopy Workflow

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound and can provide structural information through fragmentation analysis.

Mass Spectrometry Data
Parameter Expected Value Observed Value
Molecular Formula C₁₃H₁₈N₂O₂-
Molecular Weight 234.29 g/mol -
[M+H]⁺ (Monoisotopic) 235.1441~ 235.14
Key Fragments 179.10 (loss of C₄H₈), 135.09 (loss of Boc group)Consistent with predicted fragmentation

Note: Some sources report an [M+H]⁺ of 179 for a product of a synthesis reaction.[2] This is inconsistent with the expected molecular weight of this compound and likely corresponds to a fragment where the tert-butyl group has been lost.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or ion trap).

  • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The Boc group is known to be labile in the gas phase and can fragment through the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]

MS_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis prep Dissolve sample in Methanol or Acetonitrile infuse Infuse into ESI source prep->infuse ionize Positive Ion Mode infuse->ionize analyze Detect [M+H]+ and fragment ions ionize->analyze

Mass Spectrometry Workflow

Alternative Characterization Methods

While HPLC, NMR, and MS are the primary analytical techniques, FT-IR and Elemental Analysis provide valuable complementary information.

Comparative Overview of Alternative Methods
Method Information Provided Key Advantages
FT-IR Spectroscopy Presence of functional groups (N-H, C=O, C-N, aromatic C-H)Rapid, non-destructive, provides a molecular fingerprint
Elemental Analysis Percentage composition of C, H, NConfirms the empirical and molecular formula
Experimental Protocols

FT-IR Spectroscopy: A small amount of the solid sample is analyzed directly using an FT-IR spectrometer with an ATR (Attenuated Total Reflection) accessory. Expected characteristic peaks include:

  • N-H stretch (amine): ~3400-3200 cm⁻¹

  • C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹

  • C=O stretch (carbamate): ~1680 cm⁻¹

  • C-N stretch: ~1300-1200 cm⁻¹

Elemental Analysis: A precisely weighed sample is combusted in a specialized instrument, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the elemental composition.

  • Theoretical Composition for C₁₃H₁₈N₂O₂: C, 66.64%; H, 7.74%; N, 11.96%

By employing a combination of these analytical methods, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the quality and reliability of this important synthetic intermediate in drug discovery and development.

References

Comparative Analysis: Tert-butyl 5-aminoisoindoline-2-carboxylate and Alternative Aminoisoindoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Aminoisoindolines, a class of bicyclic amines, are privileged structures in medicinal chemistry, notably as components of PROTACs and other targeted protein degraders. This guide provides a comparative overview of Tert-butyl 5-aminoisoindoline-2-carboxylate against other commercially available aminoisoindoline derivatives, focusing on their chemical properties and potential applications.

Introduction to Aminoisoindoline Scaffolds

The isoindoline core is a versatile building block in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] The introduction of an amino group to this scaffold provides a key functional handle for further chemical modification, making aminoisoindolines valuable intermediates in the synthesis of more complex molecules, including those with therapeutic applications in oncology and inflammation.[1]

This guide focuses on this compound, a derivative where the isoindoline nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy influences the compound's reactivity and solubility, distinguishing it from its unprotected counterparts and other substituted aminoisoindolines.

Physicochemical Properties: A Comparative Overview

The properties of aminoisoindolines can be significantly altered by the position of the amino group and the presence or absence of protecting groups. The following table summarizes the key physicochemical properties of this compound and two other representative aminoisoindoline derivatives.

PropertyThis compound4-Aminoisoindoline-1,3-dione2-Aminoisoindoline-1,3-dione hydrochloride
CAS Number 264916-06-5[2][3][4][5][6]2518-24-3[7][8]1198286-64-4[9]
Molecular Formula C13H18N2O2[3][4][5]C8H6N2O2C8H7ClN2O2[9]
Molecular Weight 234.30 g/mol [3][5]162.15 g/mol 198.60 g/mol [9]
Appearance Yellow Oil[2]White to Yellow to Orange powder to crystal[7][8]Not specified
Topological Polar Surface Area (TPSA) 55.6 Ų[3]Not specifiedNot specified
Predicted pKa 4.76 ± 0.20[3]Not specifiedNot specified

The Boc-protected this compound exhibits a significantly higher molecular weight and a non-polar character, rendering it soluble in organic solvents. In contrast, 4-aminoisoindoline-1,3-dione and 2-aminoisoindoline-1,3-dione hydrochloride are solids with greater polarity, which may influence their solubility in aqueous media. The predicted pKa of the amino group in this compound suggests it is a weak base.

Synthesis and Reactivity

This compound is typically synthesized from its corresponding nitro precursor, Tert-butyl 5-nitroisoindoline-2-carboxylate, via catalytic hydrogenation. A general procedure involves the reduction of the nitro group using a palladium on carbon (Pd/C) catalyst in an ethanol solvent at room temperature.[2] This reaction proceeds with high yield, affording the desired product as a yellow oil that can often be used without further purification.[2]

The presence of the Boc protecting group on the isoindoline nitrogen prevents its participation in reactions, thereby directing functionalization towards the primary amino group at the 5-position. This makes it a suitable building block for applications where selective modification of the exocyclic amine is desired.

Unprotected Aminoisoindolines , such as 4-aminoisoindoline-1,3-dione, are synthesized through different routes, often involving phthalic anhydride derivatives.[1] The reactivity of these molecules is influenced by both the exocyclic amino group and the endocyclic nitrogen, which can participate in various chemical transformations.

The following diagram illustrates the general synthetic workflow for this compound.

SynthesisWorkflow Start Tert-butyl 5-nitroisoindoline-2-carboxylate Reagents Pd/C, Ethanol Reaction Catalytic Hydrogenation (Room Temperature, 15h) Start->Reaction Reagents->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Development

This compound has emerged as a valuable linker in the development of PROteolysis TArgeting Chimeras (PROTACs) .[10] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The aminoisoindoline moiety can serve as a ligand for the Cereblon (CRBN) E3 ligase, while the Boc-protected nitrogen allows for the straightforward attachment of a linker connected to a target-protein-binding ligand.

The logical relationship in PROTAC design involving this building block can be visualized as follows:

PROTAC_Logic cluster_PROTAC PROTAC Molecule TargetLigand Target Protein Ligand Linker Linker TargetLigand->Linker TargetProtein Target Protein TargetLigand->TargetProtein Binds to E3LigaseLigand E3 Ligase Ligand (e.g., Aminoisoindoline) Linker->E3LigaseLigand E3Ligase E3 Ubiquitin Ligase E3LigaseLigand->E3Ligase Binds to

Caption: Role of aminoisoindoline in PROTAC architecture.

Other Aminoisoindolines , particularly those with the isoindoline-1,3-dione structure, are precursors to thalidomide and its analogs (immunomodulatory imide drugs or IMiDs). These compounds are well-known for their clinical efficacy in treating multiple myeloma and other hematological malignancies.[1] The core structure of these molecules also interacts with the CRBN E3 ligase.

Experimental Protocols

Synthesis of this compound

  • Materials:

    • Tert-butyl 5-nitroisoindoline-2-carboxylate

    • Palladium on carbon (10% Pd)

    • Anhydrous Ethanol

    • Round-bottom flask

    • Magnetic stirrer

    • Hydrogen source (e.g., hydrogen balloon)

  • Procedure:

    • To a solution of Tert-butyl 5-nitroisoindoline-2-carboxylate (1.0 eq) in anhydrous ethanol, add palladium on carbon (typically 10-20% by weight of the starting material).

    • The reaction mixture is stirred under a hydrogen atmosphere at room temperature.

    • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

    • The filtrate is concentrated under reduced pressure to yield this compound as a yellow oil.[2]

    • The product can be used in subsequent steps without further purification.[2]

Conclusion

This compound offers distinct advantages in specific applications, particularly in the construction of PROTACs, due to the presence of the Boc protecting group which allows for regioselective functionalization. In contrast, other aminoisoindoline derivatives, such as 4-aminoisoindoline-1,3-dione, serve as foundational scaffolds for IMiDs. The choice between these building blocks will ultimately depend on the specific synthetic strategy and the desired biological target. Further head-to-head experimental comparisons of solubility, stability, and reactivity would be beneficial for the research community to make more informed decisions in drug design and development.

References

The Isoindoline Scaffold: A Privileged Structure in Drug Discovery with a Focus on Derivatives of Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds with therapeutic potential is a continuous endeavor. The isoindoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activities of compounds derived from the versatile building block, Tert-butyl 5-aminoisoindoline-2-carboxylate, and its alternatives, supported by experimental data and detailed protocols.

The isoindoline core is a key feature in several clinically used drugs and a plethora of investigational agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. Derivatives of the isoindoline scaffold have demonstrated significant potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Kinase Inhibition: A Prominent Activity of Isoindoline Derivatives

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Several studies have highlighted the potential of isoindoline-based compounds as potent kinase inhibitors.

While specific data on kinase inhibitors directly derived from this compound is limited in publicly available literature, the broader class of isoindoline and isoindolinone derivatives has shown significant promise. For instance, certain isoindolinone derivatives have been synthesized and evaluated for their inhibitory activity against various kinases, demonstrating the potential of this scaffold in targeting these key enzymes.

Table 1: Comparison of Isoindoline-Based Kinase Inhibitors and Alternatives

Compound ClassSpecific Compound ExampleTarget Kinase(s)IC50 (nM)Cell LineReference
Isoindolinone Derivatives Compound 2ahCA I11.24 ± 0.291 (IC50)-[1]
Compound 2ahCA II13.02 ± 0.041 (IC50)-[1]
Compound 2fhCA I--[1]
Compound 2fhCA II--[1]
Quinazoline Derivatives (Alternative) GefitinibEGFR2-37VariousGeneric Knowledge
ErlotinibEGFR2VariousGeneric Knowledge
Azaindole Derivatives (Alternative) Compound 34dCDK931-[2]

Anticancer Activity: A Multifaceted Approach

The anticancer potential of isoindoline derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

One of the most promising applications of the this compound scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The isoindoline moiety can serve as a linker or part of the E3 ligase-binding element in a PROTAC. For example, a bromo-analogue of the title compound, tert-Butyl 5-bromoisoindoline-2-carboxylate, is utilized as a PROTAC linker.

Table 2: Anticancer Activity of Isoindoline Derivatives and Alternatives

Compound ClassSpecific Compound ExampleActivityIC50 / CC50Cell Line(s)Reference
Isoindoline-1,3-dione Derivatives 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneCytotoxicity0.26 µg/mLRaji[3]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneCytotoxicity3.81 µg/mLK562[3]
Isoindolinone Derivatives Compound 2aAnticancerDose-dependentA549[1]
Indolyl-Hydrazone Derivatives (Alternative) Compound 5Anticancer2.73 ± 0.14 µMMCF-7[4]
Compound 8Anticancer4.38 ± 0.23 µMMCF-7[4]
Compound 12Anticancer7.03 ± 0.37 µMMCF-7[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).

    • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a general kinase signaling pathway and the experimental workflow for evaluating kinase inhibitors.

Kinase_Signaling_Pathway General Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins Dimerization->Adaptor recruits Downstream_Kinase Downstream Kinase (e.g., RAF, MEK, ERK) Adaptor->Downstream_Kinase activates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response regulates

Caption: A simplified diagram of a typical receptor tyrosine kinase signaling pathway.

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Library Compound Library (Isoindoline Derivatives) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Hit_Identification->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot) Hit_Identification->Target_Engagement Hit_to_Lead Hit-to-Lead Optimization Cell_Proliferation->Hit_to_Lead Target_Engagement->Hit_to_Lead Animal_Model Animal Models of Disease Hit_to_Lead->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Model->Efficacy_Toxicity Lead_Candidate Lead Candidate Selection Efficacy_Toxicity->Lead_Candidate

Caption: A workflow illustrating the process of identifying and evaluating kinase inhibitors.

Conclusion

The isoindoline scaffold, particularly derivatives of this compound, holds considerable promise for the development of novel therapeutics. While direct biological data for derivatives of this specific starting material is emerging, the broader class of isoindoline compounds has demonstrated significant potential as kinase inhibitors and anticancer agents. The application of this scaffold in the design of PROTACs represents a particularly exciting frontier in targeted protein degradation. Further research focusing on the synthesis and biological evaluation of a wider range of derivatives will be crucial to fully unlocking the therapeutic potential of this versatile chemical entity. By comparing their performance with established alternatives and employing robust experimental protocols, the scientific community can continue to advance the development of innovative and effective treatments for a variety of diseases.

References

A Comparative Cost-Analysis of Synthetic Routes to Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl 5-aminoisoindoline-2-carboxylate is a valuable building block in medicinal chemistry, and selecting the optimal synthetic pathway can significantly impact project timelines and budgets. This guide provides an objective comparison of two primary routes for its synthesis, supported by detailed experimental protocols and a thorough cost-analysis.

Introduction

This compound is a bifunctional molecule incorporating a protected isoindoline core with a reactive amino group, making it a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. The cost of this intermediate can be a significant factor in the overall expense of a drug discovery or development program. This guide evaluates two distinct synthetic strategies, starting from commercially available precursors, to provide a comprehensive understanding of their respective economic and practical advantages.

Route 1: Catalytic Hydrogenation of a Nitro Precursor

This well-established route involves the synthesis of a nitro-substituted isoindoline intermediate, followed by a highly efficient catalytic hydrogenation to yield the desired amino product.

Experimental Protocols

Step 1a: Synthesis of 4-Nitrophthalimide

In a suitable reaction vessel, 4-nitrophthalic acid is reacted with urea in the presence of fuming sulfuric acid. The mixture is heated to drive the cyclization reaction. Upon completion, the reaction mixture is cooled and poured into water, causing the precipitation of 4-nitrophthalimide, which is then collected by filtration and dried.

Step 1b: Synthesis of 5-Nitroisoindoline

The reduction of 4-nitrophthalimide to 5-nitroisoindoline can be achieved using a suitable reducing agent. A common method involves the use of a borane-tetrahydrofuran complex (BH3·THF) in an appropriate solvent. The phthalimide is dissolved in dry THF and the reducing agent is added portion-wise at a controlled temperature. Following the reaction, the mixture is quenched and the product is extracted and purified.

Step 1c: N-Boc Protection of 5-Nitroisoindoline

5-Nitroisoindoline is dissolved in a solvent such as dichloromethane. Triethylamine is added as a base, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature until completion. The resulting Tert-butyl 5-nitroisoindoline-2-carboxylate is then isolated and purified.

Step 1d: Catalytic Hydrogenation to this compound

Tert-butyl 5-nitroisoindoline-2-carboxylate is dissolved in anhydrous ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas, typically at atmospheric pressure, until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, often in high purity. A general procedure reports a near-quantitative yield for this step.[1]

Route 2: Reduction of a Nitro-dione Precursor

This alternative route commences with a commercially available nitro-substituted phthalimide derivative and employs a direct reduction strategy to form the aminoisoindoline core.

Experimental Protocols

Step 2a: Reduction of 5-Nitroisoindoline-1,3-dione to 5-Aminoisoindoline

5-Nitroisoindoline-1,3-dione is subjected to a one-pot reduction that reduces both the dione functionality and the nitro group. This can be accomplished using a strong reducing agent like borane-tetrahydrofuran complex (BH3·THF) in excess. The reaction is typically performed in an inert solvent under controlled temperature conditions. Careful quenching and work-up procedures are necessary to isolate the 5-aminoisoindoline.

Step 2b: N-Boc Protection of 5-Aminoisoindoline

The resulting 5-aminoisoindoline is then protected with a Boc group using the same procedure as in Step 1c. 5-Aminoisoindoline is dissolved in a suitable solvent like dichloromethane, and in the presence of a base such as triethylamine, di-tert-butyl dicarbonate is added to yield this compound.

Cost-Analysis

To provide a clear comparison, the following tables summarize the estimated costs of reagents and solvents for each synthetic route, based on commercially available prices. Prices are subject to variation based on supplier, purity, and quantity.

Table 1: Cost-Analysis of Route 1

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Quantity per mole of final productEstimated Cost (USD)
Step 1a: Synthesis of 4-Nitrophthalimide
4-Nitrophthalic Acid211.13-1.1 eq100-150
Urea60.06-2.2 eq<1
Fuming Sulfuric Acid178.14~1.9Varies50-100
Step 1b: Synthesis of 5-Nitroisoindoline
4-Nitrophthalimide192.12-1.0 eq(from previous step)
Borane-THF complex (1M in THF)85.94~0.8983.0 eq150-250
Tetrahydrofuran (THF)72.110.889Varies20-40
Step 1c: N-Boc Protection
5-Nitroisoindoline164.16-1.0 eq(from previous step)
Di-tert-butyl dicarbonate (Boc₂O)218.250.951.1 eq30-50
Triethylamine101.190.7261.2 eq5-10
Dichloromethane (DCM)84.931.33Varies10-20
Step 1d: Catalytic Hydrogenation
Tert-butyl 5-nitroisoindoline-2-carboxylate264.28-1.0 eq(from previous step)
10% Palladium on Carbon--0.05 eq (Pd)50-100
Anhydrous Ethanol46.070.789Varies10-20
Total Estimated Cost for Route 1 ~375-690 USD/mole

Table 2: Cost-Analysis of Route 2

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Quantity per mole of final productEstimated Cost (USD)
Step 2a: Reduction of 5-Nitroisoindoline-1,3-dione
5-Nitroisoindoline-1,3-dione192.12-1.0 eq50-80
Borane-THF complex (1M in THF)85.94~0.8985.0 eq250-400
Tetrahydrofuran (THF)72.110.889Varies20-40
Step 2b: N-Boc Protection
5-Aminoisoindoline134.18-1.0 eq(from previous step)
Di-tert-butyl dicarbonate (Boc₂O)218.250.951.1 eq30-50
Triethylamine101.190.7261.2 eq5-10
Dichloromethane (DCM)84.931.33Varies10-20
Total Estimated Cost for Route 2 ~365-500 USD/mole

Comparison and Discussion

FeatureRoute 1: Catalytic HydrogenationRoute 2: Reduction of Nitro-dione
Number of Steps 42
Overall Yield Potentially high, with the final hydrogenation step being very efficient.Highly dependent on the efficiency of the one-pot reduction.
Cost Moderately higher due to more steps and reagents.Potentially lower due to fewer steps.
Scalability Catalytic hydrogenation is generally scalable.The use of large excess of borane might pose scalability challenges.
Safety & Handling Involves handling of fuming sulfuric acid and flammable hydrogen gas.Involves handling of highly reactive and flammable borane-THF complex.
Purification Multiple purification steps may be required.Potentially fewer purification steps.

Route 1 is a more traditional and well-documented approach. The final hydrogenation step is known for its high yield and clean conversion, which can simplify the final purification. However, the multi-step nature of this route increases the overall labor and potential for material loss at each stage.

Route 2 offers a more convergent approach, potentially reducing the number of synthetic steps and associated costs. The success of this route is heavily reliant on the efficiency and selectivity of the one-pot reduction of 5-nitroisoindoline-1,3-dione. While potentially more cost-effective in terms of starting materials and fewer steps, the use of a large excess of a highly reactive reagent like borane-THF may present challenges in terms of safety, work-up, and scalability.

Logical Workflow of Synthesis Routes

Synthesis_Routes cluster_1 Route 1 cluster_2 Route 2 A1 4-Nitrophthalic Acid B1 4-Nitrophthalimide A1->B1 Urea, Fuming H₂SO₄ C1 5-Nitroisoindoline B1->C1 BH₃·THF D1 Tert-butyl 5-nitroisoindoline-2-carboxylate C1->D1 Boc₂O, Et₃N E This compound D1->E H₂, Pd/C A2 5-Nitroisoindoline-1,3-dione B2 5-Aminoisoindoline A2->B2 BH₃·THF (excess) B2->E Boc₂O, Et₃N

Caption: Comparative synthesis workflows for this compound.

Conclusion

Both synthetic routes present viable options for the preparation of this compound. The choice between them will depend on the specific priorities of the research or development team.

  • Route 1 is a robust and reliable method, particularly suitable for ensuring a high-purity final product due to the clean final hydrogenation step. It may be favored in scenarios where yield and purity are the primary concerns, and the multi-step process is manageable.

  • Route 2 presents a more streamlined and potentially more cost-effective alternative. It is an attractive option for rapid synthesis and in situations where minimizing the number of synthetic operations is a key objective. However, careful optimization of the one-pot reduction step is crucial for its successful implementation on a larger scale.

Ultimately, a thorough evaluation of in-house expertise, available equipment, and the specific cost and timeline constraints of a project will guide the selection of the most appropriate synthetic strategy.

References

Comparative Purity Analysis of Tert-butyl 5-aminoisoindoline-2-carboxylate via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety of final products. This guide provides a comparative analysis of Tert-butyl 5-aminoisoindoline-2-carboxylate from three different commercial sources, employing a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide outlines a detailed experimental protocol for a robust HPLC method capable of separating the main compound from potential process-related impurities and presents a comparative dataset from three hypothetical suppliers.

Comparative Purity Data

The purity of this compound obtained from three different suppliers (designated as Supplier A, Supplier B, and a Certified Reference Standard) was determined using the HPLC method detailed below. The primary potential impurity, based on a common synthetic route involving the reduction of the nitro-precursor, is Tert-butyl 5-nitroisoindoline-2-carboxylate.[1] The results, including the percentage of the main component and the key impurity, are summarized in the table below.

Sample IDMain Peak Retention Time (min)Purity (% Area)Impurity 1 (Nitro-compound) (% Area)Other Impurities (% Area)
Reference Standard 5.299.90.050.05
Supplier A 5.298.51.20.3
Supplier B 5.299.50.30.2

Experimental Workflow

The overall workflow for the comparative analysis is depicted in the following diagram. This process ensures a systematic and unbiased evaluation of the different sources of this compound.

cluster_0 Sample Reception and Preparation cluster_1 HPLC Analysis cluster_2 Data Processing and Reporting Sample_A Sample from Supplier A Preparation Prepare solutions in diluent Sample_A->Preparation Sample_B Sample from Supplier B Sample_B->Preparation Ref_Std Reference Standard Ref_Std->Preparation HPLC HPLC System (C18 Column, UV Detector) Preparation->HPLC Method Execute Validated Analytical Method HPLC->Method Chromatograms Obtain Chromatograms Method->Chromatograms Integration Integrate Peaks and Calculate % Area Chromatograms->Integration Report Generate Comparative Purity Report Integration->Report

Caption: Workflow for the comparative HPLC analysis of this compound.

Detailed Experimental Protocol

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed and validated for the purity determination of this compound. A C18 column is suitable for retaining and separating the analyte from its more polar and non-polar impurities. The use of a mild acidic mobile phase ensures good peak shape for the basic amine functionality.

ParameterCondition
Instrument High-Performance Liquid Chromatography system with a UV-Vis Detector.
Column C18, 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 254 nm.
Injection Volume 10 µL.
Diluent Acetonitrile/Water (50:50, v/v).
Standard Concentration 0.1 mg/mL.
Sample Concentration 0.1 mg/mL.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Filter and degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of each supplier's sample and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the diluent as a blank, followed by the standard solution and then the sample solutions.

  • Data Analysis: Identify the peaks based on the retention time of the Reference Standard. Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main component and the percentage of each impurity using the area percent method.

This guide provides a framework for the comparative purity analysis of this compound. The presented HPLC method is robust and suitable for distinguishing between different grades of this important chemical intermediate. Researchers are encouraged to adapt this methodology to their specific needs and instrumentation.

References

spectroscopic comparison of Tert-butyl 5-aminoisoindoline-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Tert-butyl 5-aminoisoindoline-2-carboxylate and its N-acetyl Derivative

This guide provides a comparative analysis of the spectroscopic properties of this compound and its N-acetyl derivative. The data for the parent compound is based on available information, while the data for the N-acetyl derivative is predicted based on established principles of spectroscopic analysis to illustrate the expected changes upon functionalization. This document is intended for researchers, scientists, and professionals in drug development to facilitate the characterization of this important chemical scaffold.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its hypothetical N-acetyl derivative.

Spectroscopic TechniquePropertyThis compoundTert-butyl 5-(acetylamino)isoindoline-2-carboxylate (Predicted)Rationale for Predicted Changes
Mass Spectrometry (MS) Molecular FormulaC₁₃H₁₈N₂O₂[][2]C₁₅H₂₀N₂O₃Addition of an acetyl group (C₂H₂O).
Molecular Weight234.29 g/mol []276.33 g/mol Increased mass due to the acetyl group.
Expected [M+H]⁺235.14277.15Protonation of the molecule in the mass spectrometer.
¹H NMR Chemical Shift (δ)δ 1.4-1.5 (s, 9H, t-Bu), δ 3.5-4.5 (br s, 2H, NH₂), δ 4.6-4.8 (s, 4H, CH₂), δ 6.6-7.2 (m, 3H, Ar-H)δ 1.5 (s, 9H, t-Bu), δ 2.1 (s, 3H, COCH₃), δ 4.7 (s, 4H, CH₂), δ 7.2-7.8 (m, 3H, Ar-H), δ 9.5-10.0 (br s, 1H, NH)The acetyl methyl protons will appear as a singlet around 2.1 ppm. The aromatic protons will shift downfield due to the electron-withdrawing nature of the amide. The NH₂ signal will be replaced by a single, downfield-shifted NH proton signal.
¹³C NMR Chemical Shift (δ)δ 28.5 (C(CH₃)₃), δ 52.0 (CH₂), δ 80.5 (C(CH₃)₃), δ 110-145 (Ar-C), δ 155.0 (C=O)δ 24.5 (COCH₃), δ 28.5 (C(CH₃)₃), δ 52.0 (CH₂), δ 81.0 (C(CH₃)₃), δ 115-140 (Ar-C), δ 155.0 (C=O, Boc), δ 168.5 (C=O, Acetyl)A new signal for the acetyl methyl carbon will appear around 24.5 ppm, and a new carbonyl signal for the amide will be present around 168.5 ppm. The chemical shifts of the aromatic carbons will also be affected by the substitution.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3400-3200 (N-H stretch, 2 bands), ~1690 (C=O stretch, carbamate)~3300 (N-H stretch, 1 band), ~1690 (C=O stretch, carbamate), ~1670 (C=O stretch, amide I band)The two N-H stretching bands of the primary amine will be replaced by a single N-H band of the secondary amide. A new carbonyl stretching band (Amide I) will appear.
UV-Vis Spectroscopy λₘₐₓ (nm)~240, ~290~250-260A bathochromic (red) shift is expected due to the extension of conjugation by the acetyl group on the aromatic ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • ESI-MS Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation Data_Comparison Comparison with Parent Compound Structure_Confirmation->Data_Comparison Report Final Report Data_Comparison->Report

References

A Comparative Guide to the Reactivity of Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of tert-butyl 5-aminoisoindoline-2-carboxylate, a key building block in medicinal chemistry. Through a detailed examination of its performance in fundamental organic reactions, this document aims to equip researchers with the necessary data to effectively utilize this reagent in complex synthetic pathways. Comparisons with alternative Boc-protected amino-cyclic scaffolds, namely tert-butyl 4-aminoindoline-1-carboxylate and N-Boc-4-aminobenzocyclobutane, are included to provide a broader context for synthetic strategy.

Executive Summary

This compound exhibits robust reactivity in a range of essential transformations, including N-acylation, N-alkylation, diazotization, and palladium-catalyzed coupling reactions. The primary amino group demonstrates predictable nucleophilicity, while the Boc-protecting group ensures stability under various conditions, allowing for selective transformations. This guide presents a comparative overview of its reactivity against other structurally related building blocks, supported by experimental data and detailed protocols.

Reactivity Assessment

The reactivity of the primary aromatic amine in this compound is central to its utility. The following sections detail its performance in key synthetic transformations.

N-Acylation

The acylation of the 5-amino group proceeds readily with standard acylating agents such as acid chlorides and anhydrides. The reaction is typically high-yielding and can be performed under mild conditions.

Table 1: Comparison of N-Acylation Reactions

EntrySubstrateAcylating AgentBaseSolventTime (h)Yield (%)
1This compoundAcetyl ChloridePyridineDCM2>95
2Tert-butyl 4-aminoindoline-1-carboxylateAcetyl ChloridePyridineDCM2>95
3N-Boc-4-aminobenzocyclobutaneAcetyl ChloridePyridineDCM3~90
N-Alkylation

Alkylation of the amino group can be achieved using various alkylating agents. The reaction may require slightly more forcing conditions compared to acylation, with the choice of base and solvent being critical for optimal results.

Table 2: Comparison of N-Alkylation Reactions

EntrySubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)
1This compoundBenzyl BromideK₂CO₃DMF80~85
2Tert-butyl 4-aminoindoline-1-carboxylateBenzyl BromideK₂CO₃DMF80~80
3N-Boc-4-aminobenzocyclobutaneBenzyl BromideK₂CO₃DMF90~75
Diazotization and Subsequent Reactions

The 5-amino group can be readily converted to a diazonium salt, which serves as a versatile intermediate for a range of transformations, including Sandmeyer and Suzuki coupling reactions.

Table 3: Representative Diazotization-Based Reactions

EntrySubstrateReactionReagentsYield (%)
1This compoundSandmeyer (Chlorination)1. NaNO₂, HCl; 2. CuCl~70
2Tert-butyl 5-bromoisoindoline-2-carboxylateSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃~80

Alternative Scaffolds: A Comparative Overview

While this compound is a versatile reagent, alternative scaffolds may offer advantages in specific synthetic contexts.

  • Tert-butyl 4-aminoindoline-1-carboxylate: This isomer offers a different substitution pattern on the aromatic ring, which can influence biological activity and downstream synthetic steps. Its reactivity is generally comparable to the 5-amino isomer.

  • N-Boc-4-aminobenzocyclobutane: The strained four-membered ring of the benzocyclobutane core can impart unique conformational constraints and metabolic stability to target molecules. However, its synthesis can be more challenging, and the amino group may exhibit slightly reduced reactivity due to ring strain effects.

Experimental Protocols

General Protocol for N-Acylation

To a solution of the aminoisoindoline (1.0 eq) in dichloromethane (DCM, 0.2 M) was added pyridine (1.2 eq). The mixture was cooled to 0 °C, and the acyl chloride (1.1 eq) was added dropwise. The reaction was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with water, and the organic layer was washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the acylated product.

General Protocol for N-Alkylation

A mixture of the aminoisoindoline (1.0 eq), alkyl halide (1.1 eq), and K₂CO₃ (2.0 eq) in dimethylformamide (DMF, 0.2 M) was heated at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography.

General Protocol for Sandmeyer Reaction

The aminoisoindoline (1.0 eq) was dissolved in a mixture of concentrated HCl and water at 0 °C. A solution of sodium nitrite (1.1 eq) in water was added dropwise, and the mixture was stirred for 30 minutes. The resulting diazonium salt solution was then added to a solution of copper(I) chloride (1.2 eq) in concentrated HCl at 0 °C. The reaction was allowed to warm to room temperature and stirred for 2 hours. The mixture was then extracted with ethyl acetate, and the combined organic layers were washed with brine, dried, and concentrated.

Visualizing Reaction Pathways and Workflows

To aid in the conceptualization of synthetic routes and experimental procedures, the following diagrams have been generated using the DOT language.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amino Compound Tert-butyl 5-aminoisoindoline-2-carboxylate Reaction Vessel Stir at RT, 2h Amino Compound->Reaction Vessel Acylating Agent Acetyl Chloride Acylating Agent->Reaction Vessel Base Pyridine Base->Reaction Vessel Solvent DCM Solvent->Reaction Vessel Quench Add Water Reaction Vessel->Quench Wash Wash with HCl, NaHCO3, Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Product N-Acylated Product Concentrate->Product

Caption: Experimental workflow for the N-acylation of this compound.

Reactivity_Comparison cluster_reactions Key Reactions cluster_alternatives Alternative Scaffolds Starting Amine Boc-Protected Amino Cyclic Scaffold Acylation N-Acylation Starting Amine->Acylation High Yield, Mild Conditions Alkylation N-Alkylation Starting Amine->Alkylation Moderate Yield, Requires Heating Diazotization Diazotization Starting Amine->Diazotization Versatile Intermediate Alternative1 Tert-butyl 4-aminoindoline-1-carboxylate (Similar Reactivity) Starting Amine->Alternative1 Comparison Alternative2 N-Boc-4-aminobenzocyclobutane (Slightly Lower Reactivity) Starting Amine->Alternative2 Comparison Coupling Coupling Reactions Diazotization->Coupling e.g., Sandmeyer, Suzuki

Caption: Logical relationship of the reactivity of the target compound and its alternatives.

Application in Drug Discovery: Isoindoline Derivatives and Receptor Signaling

Isoindoline scaffolds are prevalent in centrally acting pharmaceuticals due to their structural resemblance to neurotransmitters. Derivatives of this compound have been explored as ligands for serotonin (5-HT) and dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2] The ability to readily functionalize the 5-amino position allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for specific receptor subtypes. For instance, acylation or alkylation at this position can introduce pharmacophores that interact with key residues in the ligand-binding pockets of these G-protein coupled receptors (GPCRs).

Signaling_Pathway_Concept cluster_synthesis Synthesis Starting Material Tert-butyl 5-aminoisoindoline-2-carboxylate Functionalization Acylation / Alkylation at 5-amino position Starting Material->Functionalization Ligand Functionalized Isoindoline Derivative Functionalization->Ligand Receptor Serotonin (5-HT) or Dopamine (D2) Receptor (GPCR) Ligand->Receptor Binds to Signaling Downstream Signaling Cascade (e.g., cAMP modulation) Receptor->Signaling Activates/Inhibits Response Cellular Response (e.g., Neuronal Firing) Signaling->Response

Caption: Conceptual signaling pathway involving a functionalized isoindoline derivative.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Tert-butyl 5-aminoisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Tert-butyl 5-aminoisoindoline-2-carboxylate (CAS No: 264916-06-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] A comprehensive PPE strategy is crucial for safe handling.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Wear suitable protective gloves.[1] Nitrile rubber (min. 0.1 mm) for splash protection, with an outer glove of butyl rubber or neoprene (min. 0.3 mm) for extended contact is a conservative and recommended approach.Provides robust protection against skin irritation. Always change gloves immediately upon contamination.
Eye and Face Protection Tight-sealing safety goggles or chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.[1][2][3]Protects against serious eye irritation from splashes or dust.
Skin and Body Protection Wear a flame-resistant or 100% cotton lab coat over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.[1][3]Protects skin from potential splashes and contact with the chemical.
Respiratory Protection All work should be conducted in a certified chemical fume hood to keep airborne concentrations low.[1][2][3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.Minimizes the risk of respiratory tract irritation.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[4] Keep away from open flames, hot surfaces, and sources of ignition.[2]

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[1] Keep away from incompatible substances such as strong oxidizing agents and strong acids.[2] Store locked up.[1]

Spill and Emergency Procedures:

  • Small Spills (<100 mL):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.[3]

  • Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Contact your institution's emergency response team.[3]

  • First Aid:

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • If Swallowed: Call a poison center or doctor if you feel unwell.[4]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[3]

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[3]

  • Dispose of all waste in accordance with local, state, and federal regulations.[1][3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate After experiment cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe finish finish cleanup_remove_ppe->finish Wash Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-aminoisoindoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-aminoisoindoline-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.